molecular formula C24H25ClN2O B1672751 FL104

FL104

货号: B1672751
分子量: 392.9 g/mol
InChI 键: JXJCJZNVWYQHIF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

FL104 is a novel and potent small-molecule urotensin II receptor agonist.

属性

分子式

C24H25ClN2O

分子量

392.9 g/mol

IUPAC 名称

N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-4-phenylbenzamide

InChI

InChI=1S/C24H25ClN2O/c1-27(2)17-16-23(20-12-14-22(25)15-13-20)26-24(28)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-15,23H,16-17H2,1-2H3,(H,26,28)

InChI 键

JXJCJZNVWYQHIF-UHFFFAOYSA-N

SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

规范 SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

FL104;  FL 104;  FL-104.

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PR-104

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of current research indicates that "FL104" is not a recognized designation for a specific therapeutic agent. It is highly probable that this is a typographical error and the intended subject of inquiry is one of several similarly named compounds presently under investigation. Based on the available scientific literature, the most likely candidate for a detailed technical guide on its mechanism of action is PR-104 , a hypoxia-activated prodrug.

This guide will proceed under the assumption that the query pertains to PR-104. Should this be incorrect, please provide the accurate compound name for a revised report.

Audience: Researchers, scientists, and drug development professionals.

Introduction

PR-104 is a novel hypoxia-activated prodrug designed to selectively target the hypoxic regions commonly found in solid tumors. Hypoxia is a critical feature of the tumor microenvironment and is associated with resistance to conventional cancer therapies, including radiotherapy and chemotherapy. PR-104 exploits this tumor-specific characteristic to deliver a potent DNA-damaging agent preferentially to cancer cells, thereby minimizing systemic toxicity.

Core Mechanism of Action

The mechanism of action of PR-104 is a multi-step process involving metabolic activation under hypoxic conditions, leading to the formation of highly cytotoxic metabolites that induce DNA damage.

Activation Pathway

PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to its corresponding alcohol, PR-104A, by phosphatases. PR-104A is a 3,5-dinitrobenzamide nitrogen mustard. While PR-104A has modest activity under normal oxygen conditions (aerobic), its cytotoxicity is dramatically increased by 10- to 100-fold in hypoxic environments.

Under hypoxic conditions, intracellular reductases, particularly one-electron reductases, reduce the nitro groups of PR-104A. This reduction leads to the formation of the hydroxylamine metabolite, PR-104H, and the corresponding amine metabolite. PR-104H is the key cytotoxic species that acts as a potent DNA cross-linking agent. This selective reduction in hypoxic environments is the cornerstone of PR-104's tumor-targeting strategy.

The resulting DNA damage, primarily interstrand cross-links, triggers cell cycle arrest and apoptosis.

PR104_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PR104 PR-104 (Phosphate Ester Pre-prodrug) PR104A PR-104A (Prodrug) PR104->PR104A Phosphatases PR104H PR-104H (Active Metabolite) PR104A->PR104H Hypoxic Reduction (One-electron reductases) DNA_damage DNA Interstrand Cross-links PR104H->DNA_damage Alkylation Apoptosis Apoptosis DNA_damage->Apoptosis

PR-104 Activation and DNA Damage Pathway.
Bystander Effect

An additional aspect of PR-104's mechanism is a potential "bystander effect." The reaction of the active metabolite PR-104H with chloride ions can produce lipophilic cytotoxic metabolites. These metabolites may be capable of diffusing from the hypoxic cells where they are formed into adjacent, better-oxygenated tumor cells, thereby enhancing the anti-tumor activity of the drug.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the activity of PR-104 and its metabolites.

ParameterDescriptionValueCell Lines/ModelConditionsReference
Hypoxic Cytotoxicity Ratio Ratio of cytotoxicity (IC50) under anoxic vs. aerobic conditions for PR-104A.10- to 100-fold increase10 human tumor cell linesIn vitro
Antitumor Activity Comparison of cell killing in xenograft models.Greater killing of hypoxic and aerobic cells than tirapazamine or conventional mustards at equivalent host toxicity.HT29, SiHa, H460 xenograftsIn vivo
Single-Agent Activity Efficacy of PR-104 as a monotherapy.Demonstrated activity in 6 out of 8 xenograft models.Various xenograft modelsIn vivo
Combination Therapy Efficacy of PR-104 with other agents.Greater than additive antitumor activity with gemcitabine and docetaxel.Panc-01 and 22RV1 xenograftsIn vivo

Experimental Protocols

Detailed methodologies for the key experiments used to elucidate the mechanism of action of PR-104 are described below.

In Vitro Cytotoxicity Assays
  • Objective: To determine the cytotoxicity of PR-104A under aerobic and hypoxic conditions.

  • Cell Lines: A panel of human tumor cell lines (e.g., SiHa, HT29, H460).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • For hypoxic conditions, plates are placed in a hypoxic chamber with a controlled gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂).

    • Cells are exposed to a range of concentrations of PR-104A for a specified duration (e.g., 4 hours).

    • After drug exposure, the drug-containing medium is replaced with fresh medium, and cells are incubated for a further 72 hours under normal aerobic conditions.

    • Cell viability is assessed using a standard assay such as the sulforhodamine B (SRB) or MTT assay.

    • IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated for both aerobic and hypoxic conditions.

DNA Damage Assessment (Comet Assay)
  • Objective: To detect DNA single-strand breaks and interstrand cross-links induced by PR-104A.

  • Methodology (Alkaline Comet Assay):

    • SiHa cells are treated with PR-104A under aerobic or hypoxic conditions.

    • To assess interstrand cross-linking, cells are irradiated to induce a fixed level of single-strand breaks.

    • Cells are then embedded in low-melting-point agarose on microscope slides.

    • The slides are immersed in a lysis solution to remove cell membranes and proteins.

    • DNA is denatured in an alkaline electrophoresis buffer.

    • Electrophoresis is performed, causing damaged DNA (fragments) to migrate out of the nucleus, forming a "comet tail."

    • DNA is stained with a fluorescent dye (e.g., SYBR Green), and images are captured using a fluorescence microscope.

    • The extent of DNA damage is quantified by measuring the tail moment (the product of the tail length and the fraction of DNA in the tail). A reduction in the tail moment in irradiated cells indicates the presence of interstrand cross-links.

Comet_Assay_Workflow cluster_cell_treatment Cell Treatment cluster_assay_procedure Comet Assay Procedure start Seed SiHa Cells treatment Treat with PR-104A (Aerobic/Hypoxic) start->treatment irradiation Irradiate (for ICL detection) treatment->irradiation embed Embed cells in agarose irradiation->embed lysis Lyse cells embed->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis stain Stain DNA electrophoresis->stain analyze Image and Analyze (Quantify tail moment) stain->analyze

Workflow for DNA Damage Assessment using the Comet Assay.
γH2AX Formation Assay

  • Objective: To detect DNA double-strand breaks as a marker of DNA damage response.

  • Methodology:

    • Cells are treated with PR-104A as described for the cytotoxicity assays.

    • After treatment, cells are fixed and permeabilized.

    • Cells are incubated with a primary antibody specific for the phosphorylated form of the histone variant H2AX (γH2AX).

    • A fluorescently labeled secondary antibody is then added.

    • The formation of γH2AX foci (sites of DNA double-strand breaks) is visualized and quantified using fluorescence microscopy or flow cytometry.

In Vivo Antitumor Activity (Xenograft Models)
  • Objective: To evaluate the efficacy of PR-104 as a single agent and in combination with other therapies in a preclinical tumor model.

  • Methodology:

    • Human tumor cells (e.g., HT29, Panc-01) are implanted subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, PR-104, standard chemotherapy, combination therapy).

    • PR-104 is administered systemically (e.g., via intravenous injection).

    • Tumor growth is monitored regularly by measuring tumor dimensions with calipers.

    • Treatment efficacy is assessed by comparing tumor growth delay or regression in the treated groups relative to the control group.

    • Host toxicity is monitored by measuring body weight changes.

    • For clonogenic assays, tumors are excised a set time after treatment, dissociated into single-cell suspensions, and plated to determine the surviving fraction of tumor cells.

Conclusion

PR-104 represents a sophisticated approach to cancer therapy by exploiting the hypoxic tumor microenvironment for targeted drug activation. Its mechanism of action, centered on hypoxia-selective conversion to a potent DNA cross-linking agent, has been well-characterized through a variety of in vitro and in vivo experimental models. The preclinical data demonstrate significant single-agent and combination activity, highlighting its potential as a valuable component of cancer treatment regimens, particularly for solid tumors with significant hypoxic fractions.

Unraveling the Identity of FL104: An Inquiry into a Putative Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, the specific biological target of a compound designated as "FL104" remains unidentified. This designation does not correspond to any known therapeutic agent in development or on the market. It is plausible that "this compound" represents an internal, preclinical code name not yet disclosed in public forums, a typographical error, or a misinterpretation of another compound's nomenclature.

While direct information on "this compound" is absent, our investigation revealed several other drug candidates with a "104" suffix, each with a distinct and well-characterized biological target and mechanism of action. This report summarizes the available data on these compounds, which may be of interest to researchers in the field of drug development.

Analysis of Compounds with Similar Nomenclature

Our search for "this compound" consistently retrieved information for a number of other investigational drugs. The most prominent of these are DRP-104 and PR-104, both of which are oncology drug candidates with distinct mechanisms.

DRP-104: A Glutamine Antagonist Targeting Cancer Metabolism

DRP-104 is an investigational glutamine antagonist currently in clinical development.[1][2][3][4] Glutamine is an essential amino acid for the proliferation of many cancer cells, which exhibit a high degree of glutamine dependence.

Biological Target: DRP-104 targets the metabolic pathway of glutamine. By inhibiting glutamine metabolism, DRP-104 aims to induce metabolic stress and inhibit the growth of cancer cells.[1][4]

Therapeutic Hypothesis: The primary hypothesis is that by creating a nutrient-depleted tumor microenvironment through glutamine antagonism, DRP-104 can reverse resistance to immune checkpoint inhibitors.[2] This approach seeks to enhance the efficacy of immunotherapy in treating solid tumors.

A Phase 1/2 clinical trial is currently evaluating DRP-104 in combination with the immune checkpoint inhibitor durvalumab for the treatment of advanced-stage fibrolamellar carcinoma.[1][2][3]

PR-104: A Hypoxia-Activated DNA Cross-Linking Agent

PR-104 is a hypoxia-activated prodrug designed to target the low-oxygen (hypoxic) regions of solid tumors.[5][6] These regions are often resistant to conventional chemotherapy and radiotherapy.

Biological Target: The ultimate biological target of PR-104 is DNA. The prodrug is selectively activated under hypoxic conditions to its active metabolites, which then function as potent DNA cross-linking agents.[5][6] This cross-linking leads to DNA damage and subsequent cancer cell death.

Mechanism of Action:

PR104_Mechanism PR104 PR-104 (Prodrug) PR104A PR-104A (Active Metabolite) PR104->PR104A Reduction DNA Cancer Cell DNA PR104A->DNA DNA Cross-linking Hypoxia Hypoxic Tumor Microenvironment Hypoxia->PR104A CellDeath Cell Death (Apoptosis) DNA->CellDeath

Mechanism of Action of PR-104.

Preclinical studies have demonstrated the potent and selective cytotoxicity of PR-104 against human tumor cell lines under hypoxic conditions.[5][6]

Other "104" Compounds in Development

Our investigation also identified other therapeutic agents with the "104" designation, though with less overlap in the initial search results for "this compound". These include:

  • FFP104: A CD40-antagonist monoclonal antibody.

  • IMM-1-104: An inhibitor of MEK (MAPK/ERK kinase) that targets the MAPK signaling pathway.

  • PM181104: A thiazolyl cyclic-peptide antibiotic.

  • CNP-104: An investigational agent for primary biliary cholangitis.

  • RPH-104: An investigational drug for Familial Mediterranean Fever.

Each of these compounds has a distinct biological target and mechanism of action unrelated to those of DRP-104 and PR-104.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Purification of PR-104, a Hypoxia-Activated Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for PR-104, a promising hypoxia-activated prodrug. PR-104 is a water-soluble phosphate ester "pre-prodrug" that undergoes in-vivo conversion to its active form, PR-104A, a 3,5-dinitrobenzamide nitrogen mustard. This targeted activation in the low-oxygen environment of solid tumors makes PR-104 a significant agent in oncology research.

Core Concepts: Mechanism of Action

PR-104's therapeutic strategy is centered on its selective activation within the hypoxic microenvironment of cancerous tissues. Upon systemic administration, ubiquitous phosphatases rapidly hydrolyze the phosphate ester of PR-104 to yield its more lipophilic and cell-permeable alcohol derivative, PR-104A.[1][2][3][4] The activation of PR-104A to its cytotoxic form proceeds via two distinct pathways:

  • Hypoxia-Selective One-Electron Reduction: In the low-oxygen conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase (POR). This process forms a nitro radical anion which, in the absence of oxygen, is further reduced to the potent DNA cross-linking agents: the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[1][4] These metabolites are responsible for the targeted cytotoxicity in hypoxic tumor cells.

  • Aerobic Two-Electron Reduction: PR-104A can also be activated in oxygenated tissues through a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This pathway bypasses the oxygen-sensitive nitro radical intermediate and directly forms the active hydroxylamine metabolite, PR-104H. While this broadens the potential antitumor activity, it can also contribute to off-target toxicity in normal tissues with high AKR1C3 expression.[1]

The resulting DNA cross-linking by PR-104H and PR-104M induces cell cycle arrest and apoptosis, leading to tumor cell death.

Synthesis of PR-104: A General Overview

While detailed, step-by-step synthesis protocols for PR-104 are largely proprietary and found within patent literature, the general synthetic route has been described in scientific publications. The synthesis is a multi-step process, with a published method in the journal Tetrahedron and a more direct three-step procedure detailed in patents.[1] Researchers aiming to synthesize PR-104 should consult this primary literature for more in-depth information.

The general approach involves the synthesis of the core dinitrobenzamide nitrogen mustard structure followed by phosphorylation to yield the final PR-104 pre-prodrug.

Purification and Characterization of PR-104 and its Metabolites

The purification and characterization of PR-104 and its various metabolites are crucial for both preclinical and clinical studies to ensure purity, stability, and to understand its pharmacokinetic and pharmacodynamic profiles. A variety of analytical techniques are employed for this purpose.

Purification Methods

Detailed preparative purification protocols for PR-104 are not extensively published. However, based on the analytical methods described, purification would likely involve preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The selection of columns and mobile phases would be optimized to achieve high purity of the final compound.

Analytical and Characterization Methods

Several analytical methods are utilized for the detection, quantification, and characterization of PR-104 and its metabolites:

  • Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is the most widely used method for the sensitive and specific quantification of PR-104, PR-104A, PR-104H, PR-104M, and other metabolites in biological matrices such as plasma, cell cultures, and tumor tissue homogenates.[5]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is a robust method for the analysis of PR-104A and its metabolites, particularly in in-vitro studies and for the analysis of dosing solutions. A general protocol would utilize a C18 reverse-phase column.

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: As PR-104 is a phosphate ester, ³¹P NMR is a powerful non-invasive technique to directly monitor the conversion of the pre-prodrug PR-104 to its active alcohol form, PR-104A, by observing the disappearance of the phosphate signal of PR-104 and the appearance of inorganic phosphate.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of PR-104 and its metabolites.

Compound Analytical Method Linear Range Intra-day and Inter-day Precision Extraction Recovery
PR-104UHPLC-MS/MS0.1-50 µM< 14%> 87%
PR-104AUHPLC-MS/MS0.1-50 µM< 14%> 87%
PR-104GUHPLC-MS/MS0.1-50 µM< 14%> 87%
PR-104HUHPLC-MS/MS0.05-5 µM< 14%> 87%
PR-104MUHPLC-MS/MS0.025-2.5 µM< 14%> 87%
PR-104SUHPLC-MS/MS0.01-1 µM< 14%> 87%

Table 1: UHPLC-MS/MS Method Performance for PR-104 and its Metabolites in Human Plasma.[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and preparative purification of PR-104 are proprietary. However, the following provides a general workflow and analytical protocols based on published literature.

General Synthesis Workflow

G cluster_synthesis PR-104 Synthesis cluster_purification Purification cluster_analysis Analysis Starting Materials Starting Materials Dinitrobenzamide Mustard Core Synthesis Dinitrobenzamide Mustard Core Synthesis Starting Materials->Dinitrobenzamide Mustard Core Synthesis Multi-step Phosphorylation Phosphorylation Dinitrobenzamide Mustard Core Synthesis->Phosphorylation Final Step Crude PR-104 Crude PR-104 Phosphorylation->Crude PR-104 Preparative RP-HPLC Preparative RP-HPLC Crude PR-104->Preparative RP-HPLC Pure PR-104 Pure PR-104 Preparative RP-HPLC->Pure PR-104 Characterization (UHPLC-MS/MS, HPLC, NMR) Characterization (UHPLC-MS/MS, HPLC, NMR) Pure PR-104->Characterization (UHPLC-MS/MS, HPLC, NMR) G cluster_activation Bioactivation PR-104 (Pre-prodrug) PR-104 (Pre-prodrug) PR-104A (Prodrug) PR-104A (Prodrug) PR-104 (Pre-prodrug)->PR-104A (Prodrug) Systemic Phosphatases PR-104H / PR-104M (Active Metabolites) PR-104H / PR-104M (Active Metabolites) PR-104A (Prodrug)->PR-104H / PR-104M (Active Metabolites) Two-electron reductase (AKR1C3) Aerobic/Hypoxic Nitro Radical Anion Nitro Radical Anion PR-104A (Prodrug)->Nitro Radical Anion One-electron reductases (e.g., POR) Hypoxia DNA Cross-linking DNA Cross-linking PR-104H / PR-104M (Active Metabolites)->DNA Cross-linking Cytotoxicity Nitro Radical Anion->PR-104H / PR-104M (Active Metabolites) Further reduction Cell Death Cell Death DNA Cross-linking->Cell Death

References

FL104: An In-Depth Technical Guide on Solubility and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and biological activity of FL104, a potent small-molecule agonist of the urotensin II receptor. The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this compound for in vitro and in vivo studies.

Core Properties of this compound

PropertyValue
Molecular Formula C₂₄H₂₅ClN₂O
Molecular Weight 392.92 g/mol
CAS Number 885672-81-1
Bioactivity Potent agonist of the urotensin II receptor (pEC₅₀ = 7.11)

Solubility Profile of this compound

The solubility of a compound is a critical parameter for the design and execution of biological assays. The following table summarizes the known quantitative solubility data for this compound.

SolventSolubilityMolar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO) 9 mg/mL[1]22.91Sonication is recommended to aid dissolution[1].
Ethanol Data not availableData not available-
Methanol Data not availableData not available-
Aqueous Solutions (e.g., PBS, Water) Data not availableData not available-

Note: Extensive searches of scientific literature and chemical databases did not yield quantitative solubility data for this compound in ethanol, methanol, or aqueous solutions. Researchers should determine the solubility in these solvents empirically for their specific experimental needs.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weighing this compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.93 mg of this compound (Molecular Weight = 392.92 g/mol ).

  • Solvent Addition: Add the appropriate volume of DMSO to the weighed this compound. For 3.93 mg of this compound, add 1 mL of DMSO.

  • Dissolution:

    • Cap the tube/vial securely.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.

  • Storage:

    • Once fully dissolved, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots in tightly sealed amber vials at -20°C or -80°C for long-term storage. For in-solvent storage, -80°C is recommended for up to one year[1].

General Protocol for Solubilization of Urotensin II Receptor Agonists

For researchers wishing to test the solubility of this compound in other solvents, the following general protocol, adapted from guidelines for dissolving peptides and other small molecules, can be followed.

  • Attempt Aqueous Solubilization: Begin by attempting to dissolve a small, known amount of this compound in the desired aqueous buffer (e.g., sterile water, PBS). Vortex thoroughly.

  • pH Adjustment (for aqueous buffers): If solubility is low, a slight adjustment of the pH may help. For compounds with basic functional groups, adding a very small amount of a dilute acid (e.g., 0.1 N HCl) might improve solubility. Conversely, for acidic compounds, a dilute base (e.g., 0.1 N NaOH) could be beneficial.

  • Use of Organic Solvents: If the compound remains insoluble in aqueous solutions, proceed with organic solvents. As established, DMSO is a reliable solvent for this compound. For other solvents like ethanol or methanol, start with a small amount and observe solubility.

  • Co-solvents: For some applications, a mixture of an organic solvent and an aqueous buffer may be required. When preparing working solutions for cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid cytotoxicity.

Mechanism of Action: Urotensin II Receptor Signaling Pathway

This compound exerts its biological effects by acting as a potent agonist of the urotensin II receptor (UT), a G protein-coupled receptor (GPCR). The binding of this compound to the UT receptor initiates a cascade of intracellular signaling events, as depicted in the diagram below.

FL104_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound UT_receptor Urotensin II Receptor (UT) This compound->UT_receptor Binds to Gq11 Gαq/11 UT_receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ Intracellular Ca²⁺ ER->Ca2_increase Releases Ca²⁺ Ca2_increase->PKC Activates RhoA_ROCK RhoA/ROCK Pathway PKC->RhoA_ROCK Activates MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT Activates Downstream Cellular Responses (e.g., vasoconstriction, cell proliferation) RhoA_ROCK->Downstream MAPK->Downstream PI3K_AKT->Downstream

Caption: this compound signaling pathway via the urotensin II receptor.

Pathway Description:

  • Receptor Binding and G Protein Activation: this compound binds to the urotensin II receptor (UT), which is coupled to the Gq/11 heterotrimeric G protein. This binding induces a conformational change in the receptor, leading to the activation of Gq/11.

  • Phospholipase C Activation and Second Messenger Production: The activated alpha subunit of Gq/11 stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This results in a rapid increase in intracellular calcium concentration.

  • Protein Kinase C Activation: The rise in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC).

  • Downstream Signaling Cascades: Activated PKC, along with other signaling intermediates, goes on to modulate several downstream pathways, including the RhoA/ROCK, Mitogen-Activated Protein Kinase (MAPK; such as ERK1/2 and p38), and PI3K/AKT pathways. These pathways are crucial in mediating the cellular responses to urotensin II receptor activation, which include vasoconstriction, cell proliferation, and hypertrophy.

This in-depth guide provides essential technical information on the solubility and mechanism of action of this compound. By understanding these core properties, researchers can more effectively design and interpret experiments aimed at elucidating the physiological and pathological roles of the urotensin II system.

References

In Vitro Characterization of FL104: A Hypoxia-Activated Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro characterization of FL104, a novel hypoxia-activated prodrug. For the purpose of this document, this compound is considered synonymous with PR-104, a compound extensively studied for its selective cytotoxicity in hypoxic tumor environments. This guide details its mechanism of action, presents key quantitative data from various in vitro assays, outlines experimental methodologies, and provides visual representations of its activation cascade and the cellular response to the DNA damage it induces.

Core Mechanism of Action

This compound (PR-104) is a phosphate ester "pre-prodrug" that is systemically converted to its more active alcohol form, PR-104A.[1] PR-104A is a dinitrobenzamide mustard derivative designed to be selectively activated within the tumor microenvironment. Its primary mechanism of action is the formation of cytotoxic DNA interstrand cross-links, which block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Activation of PR-104A is a two-pronged process, making it a highly selective anti-cancer agent:

  • Hypoxia-Dependent Activation: In the low-oxygen (hypoxic) conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR). This reduction is highly preferential for hypoxic cells, leading to a significant increase in the drug's cytotoxicity under these conditions.

  • AKR1C3-Mediated Activation: PR-104A can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3). This two-electron reduction bypasses the oxygen-sensitive radical intermediate, allowing for activation in both aerobic and hypoxic conditions in cells with high AKR1C3 expression.

Upon reduction, PR-104A is metabolized into its active forms, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These reactive species are potent DNA alkylating agents that form interstrand cross-links.

Quantitative Data Summary

The in vitro efficacy of PR-104A has been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the compound's potency under both aerobic (oxic) and hypoxic conditions.

Cell LineCancer TypeIC50 (µM) - AerobicIC50 (µM) - HypoxicHypoxic Cytotoxicity Ratio (HCR)
SiHaCervical Cancer221.022
HT29Colorectal CancerNot SpecifiedNot Specified10-100 fold increase in cytotoxicity under hypoxia[1]
H460Lung CancerNot SpecifiedNot SpecifiedNot Specified
Panc-01Pancreatic CancerNot SpecifiedNot SpecifiedNot Specified
22RV1Prostate CancerNot SpecifiedNot SpecifiedNot Specified
Rh18Rhabdomyosarcoma>100Not SpecifiedNot Specified
CHLA-90Neuroblastoma>100Not SpecifiedNot Specified
ALL cell lines (median)Acute Lymphoblastic Leukemia2.4Not SpecifiedNot Specified

Note: IC50 values can vary depending on the specific experimental conditions, such as drug exposure time and the assay used (e.g., MTT vs. clonogenic survival assay). The HCR is the ratio of the aerobic IC50 to the hypoxic IC50 and indicates the drug's selectivity for hypoxic cells.

Key Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the ability of a single cell to form a colony after treatment with a cytotoxic agent, providing a measure of cell reproductive death.

Protocol:

  • Cell Seeding: Plate cells at a low density in 6-well plates to allow for individual colony formation. The number of cells seeded per well should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (typically 50-150).

  • Drug Treatment: After allowing the cells to attach overnight, treat them with a range of concentrations of PR-104A under both aerobic and hypoxic conditions for a specified duration (e.g., 2-4 hours).

  • Incubation: Following treatment, wash the cells with PBS and add fresh medium. Incubate the plates for 9-14 days to allow for colony formation.[2]

  • Colony Staining and Counting: Fix the colonies with a solution such as 10% formalin and stain with 0.5% crystal violet.[3] Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control. Plot the surviving fraction against the drug concentration to generate a dose-response curve.

Alkaline Comet Assay for DNA Interstrand Cross-links

The Comet assay is a sensitive method for detecting DNA strand breaks. With modifications, it can be used to quantify DNA interstrand cross-links (ICLs).

Protocol:

  • Cell Treatment: Treat cells with PR-104A under aerobic and hypoxic conditions.

  • Irradiation: After treatment, irradiate the cells with a fixed dose of ionizing radiation (e.g., 5-10 Gy) on ice to induce a known number of single-strand breaks.

  • Cell Lysis: Embed the cells in low-melting-point agarose on a microscope slide and lyse them in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to denature the DNA and separate the strands. Perform electrophoresis under alkaline conditions.

  • Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The presence of ICLs will reduce the migration of DNA out of the nucleus (the "comet tail"), and the extent of this reduction is proportional to the number of cross-links.

Visualizing Pathways and Workflows

This compound (PR-104) Activation and Mechanism of Action

FL104_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_activation Activation Pathways PR-104 PR-104 PR-104A PR-104A PR-104->PR-104A Systemic Phosphatases PR-104H/M PR-104H/M PR-104A->PR-104H/M Reduction DNA_Crosslink DNA Interstrand Cross-link PR-104H/M->DNA_Crosslink Apoptosis Cell Cycle Arrest & Apoptosis DNA_Crosslink->Apoptosis Hypoxia Hypoxia One_Electron_Reductases One-Electron Reductases (e.g., POR) Hypoxia->One_Electron_Reductases AKR1C3 AKR1C3 AKR1C3->PR-104A One_Electron_Reductases->PR-104A

Caption: Activation cascade of this compound (PR-104) leading to DNA damage.

DNA Damage Response to this compound (PR-104)

DNA_Damage_Response DNA_Crosslink DNA Interstrand Cross-link (from PR-104H/M) Replication_Fork_Stall Replication Fork Stall DNA_Crosslink->Replication_Fork_Stall FA_Pathway Fanconi Anemia (FA) Pathway Activation Replication_Fork_Stall->FA_Pathway HR_Pathway Homologous Recombination (HR) Pathway Activation FA_Pathway->HR_Pathway DNA_Repair DNA Repair HR_Pathway->DNA_Repair Apoptosis Cell Cycle Arrest & Apoptosis HR_Pathway->Apoptosis If damage is irreparable

Caption: Cellular DNA damage response pathway activated by this compound.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow Cell_Culture Cancer Cell Lines Treatment Treat with PR-104A (Aerobic & Hypoxic) Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assays (e.g., Clonogenic Survival) Treatment->Cytotoxicity_Assay DNA_Damage_Assay DNA Damage Assays (e.g., Comet Assay) Treatment->DNA_Damage_Assay Data_Analysis Data Analysis (IC50, DNA Cross-links) Cytotoxicity_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis

Caption: General workflow for the in vitro characterization of this compound.

Conclusion

The in vitro characterization of this compound (PR-104) demonstrates its potential as a potent and selective anticancer agent. Its dual-activation mechanism, capitalizing on the hypoxic tumor microenvironment and specific enzyme expression, provides a promising therapeutic window. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the further exploration and clinical application of this class of hypoxia-activated prodrugs. The induction of DNA interstrand cross-links and the subsequent activation of the Fanconi Anemia and Homologous Recombination DNA repair pathways are central to its cytotoxic effects. Further investigation into the nuances of its activity in different cancer types and in combination with other therapies is warranted.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PR-104 is a clinical-stage, hypoxia-activated prodrug designed to selectively target the oxygen-deficient microenvironment of solid tumors, a known driver of resistance to conventional cancer therapies. This technical guide provides a comprehensive overview of PR-104, its mechanism of action, related analogs, and the experimental methodologies used in its preclinical and clinical evaluation. Through a detailed presentation of its activation pathways, quantitative biological data, and experimental protocols, this document serves as a critical resource for researchers engaged in the development of novel cancer therapeutics.

Introduction: The Rationale for Hypoxia-Activated Prodrugs

Solid tumors frequently outgrow their vascular supply, leading to the formation of hypoxic (low oxygen) regions.[1][2] These areas are associated with increased tumor aggressiveness, metastasis, and resistance to radiotherapy and chemotherapy.[2] Hypoxia-activated prodrugs (HAPs) are a class of therapeutics that exploit this tumor-specific feature. In their inactive form, HAPs are relatively non-toxic, but upon entering a hypoxic environment, they are enzymatically reduced to potent cytotoxic agents.[2] PR-104 was developed as a dinitrobenzamide mustard prodrug to specifically eradicate these resistant hypoxic tumor cell populations.[2]

The Activation and Mechanism of Action of PR-104

PR-104 is administered as a water-soluble phosphate ester "pre-prodrug" which is rapidly converted in vivo by ubiquitous phosphatases to its active prodrug form, PR-104A .[2][3] PR-104A, a more lipophilic compound, can then be activated through two distinct pathways to exert its cytotoxic effects.[3][4]

Hypoxia-Selective Activation

Under hypoxic conditions, PR-104A undergoes one-electron reduction by intracellular reductases, such as cytochrome P450 oxidoreductase (POR), to form a nitro radical anion.[4][5] In the absence of oxygen, this radical is further reduced to the active metabolites, the hydroxylamine PR-104H and the amine PR-104M .[2][5] These metabolites are potent DNA alkylating agents that induce interstrand cross-links, leading to cell cycle arrest and apoptosis.[2][6]

AKR1C3-Mediated Activation

Subsequent research revealed a second, hypoxia-independent activation pathway for PR-104A. The enzyme aldo-keto reductase 1C3 (AKR1C3) can directly reduce PR-104A to its cytotoxic metabolites, PR-104H and PR-104M, even under aerobic conditions.[3][4][7] While this broadens the potential applicability of PR-104 to tumors with high AKR1C3 expression, it also contributes to off-target toxicity in normal tissues expressing this enzyme, such as the bone marrow, leading to dose-limiting myelosuppression in clinical trials.[4]

PR104_Activation_Pathway cluster_systemic Systemic Circulation cluster_cell Tumor Cell cluster_hypoxia Hypoxic Conditions cluster_normoxia Normoxic/Hypoxic Conditions PR104 PR-104 (Pre-prodrug) PR104A PR-104A (Prodrug) PR104->PR104A Systemic Phosphatases PR104A_cell PR-104A PR104A->PR104A_cell Cellular Uptake Metabolites PR-104H (Hydroxylamine) PR-104M (Amine) (Active Metabolites) PR104A_cell->Metabolites Hypoxia_reductases One-electron reductases (e.g., POR) AKR1C3 AKR1C3 DNA_damage DNA Interstrand Cross-links Metabolites->DNA_damage Apoptosis Cell Cycle Arrest & Apoptosis DNA_damage->Apoptosis Hypoxia_reductases->Metabolites Reduction AKR1C3->Metabolites Reduction

PR-104 activation from pre-prodrug to cytotoxic metabolites.

Quantitative Biological Data

The following tables summarize key quantitative data from preclinical studies of PR-104 and its metabolites.

Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines

Cell LineCancer TypeAerobic IC50 (µM)Hypoxic IC50 (µM)Hypoxic Cytotoxicity Ratio (HCR)Reference
SiHaCervical>1001.2>83[2]
HT29Colon1801.8100[2]
H460Lung1202.450[2]
HepG2Hepatocellular~20~1.315[5]
PLC/PRF/5Hepatocellular~70~1.451[5]
SNU-398Hepatocellular~60~1.250[7]
Hep3BHepatocellular~100~0.4250[7]

Note: IC50 values and HCR are dependent on the specific experimental conditions, including exposure time and oxygen levels.

Table 2: In Vivo Efficacy of PR-104 Monotherapy in Xenograft Models

Tumor ModelCancer TypeDose and ScheduleOutcomeReference
SiHaCervical75% of MTD, single doseSignificant tumor growth delay[1]
HT29Colon100% of MTD, single doseSignificant tumor growth delay[1]
H460Lung75% of MTD, single doseSignificant tumor growth delay[1]
Hep3BHepatocellular250 mg/kg, daily for 6 daysSignificant reduction in tumor growth[7]
HepG2Hepatocellular250 mg/kg, daily for 6 daysSignificant reduction in tumor growth[7]

Table 3: Clinical Trial Data for PR-104

PhaseCancer TypeCombination AgentMaximum Tolerated Dose (MTD)Dose-Limiting ToxicitiesReference
ISolid Tumors-1100 mg/m² (q3w)Neutropenia, thrombocytopenia[4]
ISolid Tumors-675 mg/m² (q1w)Neutropenia, thrombocytopenia[4]
IBAdvanced HCCSorafenib-Significant toxicity, study terminated[7]

PR-104 Analogs: The Next Generation

The dose-limiting toxicity of PR-104, largely attributed to its activation by AKR1C3 in normal tissues, has prompted the development of analogs with improved tumor selectivity.[4][7] Research efforts are focused on designing compounds that are poor substrates for AKR1C3 while retaining their hypoxia-selective activation. One such analog, SN29176 , has been shown to be resistant to aerobic bioactivation by human AKR1C3, demonstrating a conserved mechanism of action with PR-104A in terms of hypoxia selectivity.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of PR-104 and its analogs. The following are summaries of key experimental protocols.

In Vitro Cytotoxicity Assessment

A common workflow for assessing the in vitro cytotoxicity of PR-104A involves the following steps:

In_Vitro_Workflow A 1. Cell Line Selection & Culture B 2. Treatment with PR-104A (Normoxic vs. Hypoxic Conditions) A->B C 3. Cytotoxicity Assessment (e.g., MTT, Clonogenic Assay) B->C D 4. Apoptosis Analysis (e.g., Annexin V Staining, Caspase Activity) B->D E 5. DNA Damage Evaluation (e.g., Comet Assay, γH2AX Staining) B->E F 6. Data Analysis & IC50 Determination C->F D->F E->F

General workflow for in vitro cytotoxicity assessment of PR-104A.

MTT Assay Protocol Summary:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.[6]

  • Drug Treatment: Expose cells to a serial dilution of PR-104A under both normoxic (standard cell culture conditions) and hypoxic (<1% O₂) conditions for a specified duration (e.g., 4 hours).[6]

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.[6]

  • Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).[6]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability and determine the IC50 values.[6]

In Vivo Xenograft Studies

The following protocol outlines a typical workflow for evaluating the efficacy of PR-104 in a subcutaneous xenograft model.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice.[9][10]

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified volume.[9][10]

  • Randomization: Randomize mice into treatment and control groups.[9]

  • Drug Administration: Administer PR-104 (or vehicle control) via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.[9][10]

  • Efficacy Assessment: Measure tumor volume regularly to assess treatment efficacy.[9][10]

  • Toxicity Monitoring: Monitor animal body weight and overall health to assess toxicity.[9]

Conclusion and Future Directions

PR-104 has demonstrated significant preclinical activity as a hypoxia-activated prodrug, validating the concept of targeting the tumor microenvironment. However, its clinical development has been hampered by dose-limiting toxicities associated with its hypoxia-independent activation by AKR1C3. The future of this therapeutic strategy likely lies in the development of next-generation analogs, such as SN29176, which are engineered to be resistant to AKR1C3-mediated metabolism, thereby potentially widening the therapeutic window and improving tumor selectivity. Further research into predictive biomarkers, such as tumor hypoxia status and AKR1C3 expression levels, will be crucial for the successful clinical translation of PR-104 and its derivatives.

References

Preliminary Toxicity Profile of FL104: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for publicly available data, no specific information was found regarding the toxicity profile, preclinical safety, mechanism of action, or in vivo studies for a compound designated as FL104.

This absence of information in the public domain prevents the creation of an in-depth technical guide as requested. The foundational data required to summarize quantitative toxicity findings, detail experimental methodologies, and visualize associated signaling pathways is not accessible through publicly available scientific and regulatory databases.

The executed search queries for "this compound toxicity profile," "this compound preclinical safety," "this compound mechanism of action," and "this compound in vivo studies" did not yield any relevant results pertaining to a specific molecule with this identifier. The search results were general in nature, focusing on broad concepts of toxicology and drug development, and occasionally referencing other unrelated compounds (e.g., PR-104, RPH-104).

Therefore, it is not possible to provide the requested:

  • Data Presentation: No quantitative data on this compound is available to be summarized in tables.

  • Experimental Protocols: Without access to study reports, detailed methodologies for key experiments cannot be provided.

  • Mandatory Visualization: The lack of information on the mechanism of action or any experimental workflows related to this compound makes it impossible to create the requested diagrams.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult internal or proprietary documentation if this is a compound under internal development. If this compound is a publicly disclosed molecule, alternative identifiers or further context would be necessary to locate the relevant toxicological data.

Section 1: DRP-104 - A Glutamine Antagonist for Oncological Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals that "FL104" is not a recognized designation for a specific therapeutic agent. It is highly probable that this is a typographical error and the intended query pertains to one of three investigational drugs with similar alphanumeric identifiers: DRP-104 , FFP-104 , or PR-104 . This technical guide provides a comprehensive review of the existing literature for each of these compounds, tailored for researchers, scientists, and drug development professionals.

DRP-104 is an investigational glutamine antagonist designed to enhance anti-tumor immunity through metabolic reprogramming.[1] It is currently undergoing clinical evaluation in combination with an immune checkpoint inhibitor for the treatment of advanced-stage fibrolamellar hepatocellular carcinoma (FLC), a rare form of liver cancer.[1][2]

Quantitative Data Summary

ParameterValueContextReference
Clinical Trial Identifier NCT06027086A Phase 1b/2 Study of DRP-104 in Combination With Durvalumab in Patients With Advanced Stage Fibrolamellar Hepatocellular Carcinoma (FLC).[2]
Dosage Regimen 65mg, 85mg, 105mg, 125mg, or 145mgSubcutaneous injection administered twice a week during each 28-day cycle.[2]
Estimated Enrollment 27 participantsPhase 1b/2 clinical trial.[2]
Estimated Primary Completion September 1, 2028Projected timeline for the completion of the primary objectives of the clinical trial.[2]

Experimental Protocols

Clinical Trial (NCT06027086) Protocol Overview:

  • Objective: The primary goals are to assess the safety profile and determine the anti-tumor efficacy, measured by the objective response rate (ORR), of DRP-104 when administered with durvalumab to patients with advanced-stage FLC.[2]

  • Study Design: This is a Phase 1b/2 interventional clinical trial.[2]

  • Inclusion Criteria: The study enrolls patients diagnosed with advanced-stage fibrolamellar hepatocellular carcinoma.

  • Exclusion Criteria: Key exclusion criteria include having received chemotherapy, biological cancer therapy, or radiation within 21 days of the first dose of the study drug; major surgery within 28 days of the initial dose; or treatment with other investigational agents within 21 days of the first dose.[2]

Signaling Pathways and Mechanism of Action

DRP-104 functions as a glutamine antagonist.[1] The therapeutic hypothesis is that by inhibiting glutamine metabolism, DRP-104 can induce metabolic reprogramming within the tumor microenvironment. This alteration is believed to enhance the body's anti-tumor immune response, thereby synergizing with immune checkpoint inhibitors like durvalumab.[1]

DRP104_Signaling_Pathway DRP104 DRP-104 Glutamine_Metabolism Glutamine Metabolism in Tumor Cells DRP104->Glutamine_Metabolism Inhibits Metabolic_Reprogramming Metabolic Reprogramming of TME Glutamine_Metabolism->Metabolic_Reprogramming Leads to Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Metabolic_Reprogramming->Anti_Tumor_Immunity Promotes Tumor_Cell_Apoptosis Tumor Cell Apoptosis Anti_Tumor_Immunity->Tumor_Cell_Apoptosis Induces FFP104_Signaling_Pathway FFP104 FFP-104 CD40_CD40L CD40-CD40L Interaction FFP104->CD40_CD40L Blocks B_Cell_Activation B-Cell Activation and Proliferation CD40_CD40L->B_Cell_Activation Mediates Autoimmune_Response Autoimmune Response in PBC B_Cell_Activation->Autoimmune_Response Contributes to PR104_Mechanism_of_Action PR104 PR-104 (Pre-prodrug) PR104A PR-104A (Prodrug) PR104->PR104A Systemic Conversion PR104H PR-104H (Active Metabolite) PR104A->PR104H Hypoxic Reduction DNA_Crosslinking DNA Cross-linking PR104H->DNA_Crosslinking Induces Tumor_Cell_Death Tumor Cell Death DNA_Crosslinking->Tumor_Cell_Death Leads to

References

Methodological & Application

Application Notes and Protocols for PR-104 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "FL104" as specified in the query does not correspond to a known publicly documented agent for in vitro cell-based assays. Based on the context of hypoxia-activated prodrugs and DNA cross-linking mechanisms, it is highly probable that the intended compound is PR-104 . These application notes and protocols are therefore based on the properties and applications of PR-104.

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104 is a hypoxia-activated prodrug that has garnered significant interest in cancer research due to its selective cytotoxicity in the low-oxygen (hypoxic) environments characteristic of solid tumors.[1] PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to its active form, PR-104A.[1] The cytotoxic effects of PR-104A are mediated through its metabolic reduction to highly reactive nitrogen mustard metabolites, PR-104H (hydroxylamine) and PR-104M (amine). These metabolites induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[2]

Activation of PR-104A occurs through two primary mechanisms:

  • Hypoxia-Dependent Activation: In hypoxic conditions, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to its cytotoxic metabolites.[2]

  • AKR1C3-Dependent Activation: PR-104A can also be activated under aerobic (normoxic) conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types.[2]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity and mechanism of action of PR-104.

Data Presentation

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of PR-104A in various human cancer cell lines under normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) indicates the fold-increase in cytotoxicity under hypoxic conditions.

Table 1: IC50 Values of PR-104A in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) - NormoxicIC50 (µM) - HypoxicHypoxic Cytotoxicity Ratio (HCR)
HCT116Colorectal Cancer2.7990.09529.5
HT29Colorectal Cancer12.420.2256.5
SiHaCervical Cancer4.50.222.5
A549Lung Cancer1.80.0822.5
MDA-MB-231Breast Cancer3.50.1523.3
Panc-1Pancreatic Cancer6.20.320.7

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.

Signaling Pathways and Experimental Workflows

PR-104 Mechanism of Action

The following diagram illustrates the activation and mechanism of action of PR-104.

PR104_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular PR104 PR-104 (Pre-prodrug) PR104A PR-104A (Prodrug) PR104->PR104A Phosphatases Metabolites PR-104H / PR-104M (Active Metabolites) PR104A->Metabolites Hypoxia (POR) or AKR1C3 DNA_Crosslink DNA Interstrand Cross-links Metabolites->DNA_Crosslink DDR DNA Damage Response (DDR) DNA_Crosslink->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Activation cascade and mechanism of action of PR-104.

Experimental Workflow for In Vitro Cytotoxicity Assays

The following diagram outlines a general workflow for assessing the cytotoxicity of PR-104 in cell-based assays.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_pr104 Treat with serial dilutions of PR-104 incubate_24h->treat_pr104 incubate_norm_hypox Incubate under Normoxic and Hypoxic conditions treat_pr104->incubate_norm_hypox add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate_norm_hypox->add_reagent incubate_assay Incubate as per assay protocol add_reagent->incubate_assay measure_signal Measure Absorbance or Luminescence incubate_assay->measure_signal analyze_data Data Analysis: Calculate IC50 measure_signal->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Use of PR-104 (FL104) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the hypoxia-activated prodrug PR-104 in preclinical animal models of cancer. This document outlines the mechanism of action, summarizes key quantitative data from in vivo studies, and offers detailed protocols for experimental application.

Introduction

PR-104 is a phosphate ester "pre-prodrug" that undergoes rapid in vivo conversion to its active form, PR-104A.[1] PR-104A is a dinitrobenzamide nitrogen mustard that functions as a hypoxia-activated prodrug, demonstrating selective cytotoxicity in the low-oxygen environments characteristic of solid tumors.[2][3] Its mechanism of action, involving bioreductive activation to a potent DNA cross-linking agent, makes it a compelling candidate for targeting treatment-resistant hypoxic tumor cells.[4][5] Furthermore, PR-104A can also be activated in an oxygen-independent manner by the enzyme aldo-keto reductase 1C3 (AKR1C3), broadening its therapeutic potential to tumors overexpressing this enzyme.[6]

Mechanism of Action

The antitumor activity of PR-104 is contingent on a two-step activation process that culminates in the formation of potent DNA alkylating agents.

  • Systemic Conversion: Following administration, the soluble "pre-prodrug" PR-104 is systemically dephosphorylated by ubiquitous phosphatases to form the more lipophilic and cell-permeable prodrug, PR-104A.[2]

  • Bioreductive Activation: PR-104A is then selectively reduced within cells to its active cytotoxic metabolites, the hydroxylamine PR-104H and the amine PR-104M.[5][7] This reduction occurs via two primary pathways:

    • Hypoxia-Dependent Pathway: In the low-oxygen (hypoxic) microenvironment of solid tumors, PR-104A undergoes one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR).[2] In the absence of oxygen to reverse this reaction, the resulting nitro radical is further reduced to the active metabolites.[2] This selective activation in hypoxic zones spares well-oxygenated normal tissues.

    • AKR1C3-Dependent Pathway: In tumor cells with high expression of aldo-keto reductase 1C3 (AKR1C3), PR-104A can be activated to PR-104H through a two-electron reduction, independent of oxygen levels.[6]

The active metabolites, PR-104H and PR-104M, are potent nitrogen mustards that induce interstrand DNA cross-links.[4][8] These lesions are highly cytotoxic, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.[8]

Data Presentation

Preclinical Efficacy of PR-104 in Xenograft Models

The antitumor activity of PR-104 has been demonstrated in a variety of human tumor xenograft models, both as a monotherapy and in combination with other anticancer agents.

Tumor Model Mouse Strain PR-104 Dose and Schedule Outcome Reference
Monotherapy
HT29 (Colon)Nude Mice100% MTD, single doseSignificant killing of hypoxic and aerobic cells.[1]
SiHa (Cervical)Nude Mice75% MTD, single doseGreater killing of hypoxic and aerobic cells compared to tirapazamine.[1]
H460 (Lung)Nude Mice75% MTD, single doseEffective killing of hypoxic and aerobic tumor cells.[1]
Various Pediatric Solid TumorsMice550 mg/kg, weekly x 6Objective responses in 21 out of 34 solid tumor models.[1]
Various Acute Lymphoblastic Leukemia (ALL)Mice550 mg/kg, weekly x 6Maintained complete responses in 7 out of 7 ALL models.[1]
HepG2, PLC/PRF/5, SNU-398, Hep3B (Hepatocellular Carcinoma)Mice250 mg/kg, i.p., qd x 6Significantly active in all 4 xenograft models when combined with sorafenib.[1]
Combination Therapy
HT29, SiHa, H460 (Colon, Cervical, Lung)Nude MicePR-104 at 75-100% MTD + 15-20 Gy radiationGreater than additive antitumor activity.[1]
Panc-01 (Pancreatic)Nude MiceNot specifiedGreater than additive antitumor activity with gemcitabine.[1]
22RV1 (Prostate)Nude MiceNot specifiedGreater than additive antitumor activity with docetaxel.[1]
Preclinical Pharmacokinetics of PR-104 and its Metabolites

Pharmacokinetic parameters of PR-104 and its active metabolite PR-104A have been characterized in several animal species.

Species Administration Key Findings Reference
MiceSingle intravenous doseRapid and quantitative excretion (46% urine, 50% feces). PR-104A concentrations were similar in most tissues, with the lowest levels observed in the brain. Reduced metabolites were detectable in all normal tissues, with the highest concentrations in the liver.[9]
Mice, Rats, Dogs, HumansIntravenous dosingSpecies differences in PR-104A O-glucuronidation were noted, with faster clearance in dogs and humans compared to rodents.[9]
Preclinical Toxicology of PR-104

The toxicity profile of PR-104 has been evaluated in multiple animal species to determine the maximum tolerated dose (MTD).

Species Dosing Schedule Maximum Tolerated Dose (MTD) Dose-Limiting Toxicities Reference
MiceWeekly x 6~550 mg/kgNot specified[1]
RatsWeekly x 41328 mg/m²Myelosuppression[10]
DogsWeekly x 42678 mg/m²Myelosuppression[10]

Experimental Protocols

Protocol 1: Evaluation of PR-104 Monotherapy in a Subcutaneous Xenograft Model

This protocol outlines a generalized workflow for assessing the in vivo efficacy of PR-104 as a single agent in a subcutaneous human tumor xenograft model.

Materials:

  • Human cancer cell line of interest

  • Immunocompromised mice (e.g., nude, SCID, or NOD/SCID)

  • Appropriate cell culture medium and supplements

  • Sterile PBS

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Syringes and needles for cell and drug administration

  • PR-104

  • Vehicle for PR-104 reconstitution (e.g., sterile saline)

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line in the recommended medium and conditions until the cells reach the exponential growth phase.

  • Tumor Cell Implantation:

    • Harvest and wash the cells with sterile PBS.

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1x10⁶ to 1x10⁷ cells per 100-200 µL.

    • Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.[1]

  • Tumor Growth Monitoring:

    • Monitor the mice 2-3 times per week for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.[1]

  • Randomization and Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Freshly prepare the PR-104 solution in a suitable vehicle (e.g., saline) on each day of treatment.

    • Administer PR-104 to the treatment group via the desired route (intraperitoneal or intravenous) at the predetermined dose and schedule.

    • Administer an equivalent volume of the vehicle to the control group.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • Assess antitumor efficacy by comparing tumor growth in the treated group versus the control group. Common endpoints include tumor growth delay and tumor growth inhibition.[1]

    • Monitor for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.

Protocol 2: Ex Vivo Clonogenic Survival Assay

This assay is used to determine the fraction of viable tumor cells remaining after in vivo treatment with PR-104.

Materials:

  • Tumors excised from treated and control animals

  • Collagenase or other appropriate tissue dissociation enzymes

  • Cell culture medium

  • Petri dishes or multi-well plates

  • Incubator (37°C, 5% CO₂)

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Tumor Excision and Dissociation:

    • At a specified time point after the final treatment (e.g., 18 hours), euthanize the mice and aseptically excise the tumors.[4]

    • Mechanically mince the tumors and then enzymatically digest them (e.g., with collagenase) to obtain a single-cell suspension.

    • Filter the cell suspension to remove clumps and debris.

  • Cell Plating:

    • Count the viable cells (e.g., using trypan blue exclusion).

    • Plate a known number of cells into petri dishes or multi-well plates containing fresh culture medium.

  • Colony Formation:

    • Incubate the plates for 10-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.[11]

  • Staining and Counting:

    • Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies in each dish.

  • Data Analysis:

    • Calculate the surviving fraction of cells for each treatment group relative to the untreated control group.

Protocol 3: Immunohistochemistry for γH2AX to Detect DNA Damage

This protocol describes the detection of γH2AX foci in tumor tissue sections, a marker of DNA double-strand breaks induced by PR-104.

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections

  • Xylene and graded alcohols for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody against γH2AX

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tumor sections in xylene and rehydrate through a graded series of alcohol to water.[8]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in an appropriate antigen retrieval solution.[8]

  • Immunostaining:

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with a blocking solution.

    • Incubate the sections with the primary anti-γH2AX antibody.

    • Wash and incubate with a biotinylated secondary antibody.

    • Wash and incubate with the ABC reagent.

    • Develop the signal with a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin to visualize the cell nuclei.

    • Dehydrate the sections and mount with a coverslip.

  • Analysis:

    • Examine the slides under a microscope. The presence of distinct brown foci within the nuclei indicates DNA double-strand breaks.

Visualizations

Signaling and Experimental Workflow Diagrams

PR104_Activation_Pathway cluster_systemic Systemic Circulation cluster_tumor_cell Tumor Cell cluster_hypoxia Hypoxic Conditions cluster_akr1c3 AKR1C3 Expression PR104 PR-104 (Pre-prodrug) PR104A PR-104A (Prodrug) PR104->PR104A Phosphatases PR104A_cell PR-104A PR104A->PR104A_cell Cellular Uptake POR POR (One-electron reductases) PR104A_cell->POR AKR1C3 AKR1C3 (Two-electron reductase) PR104A_cell->AKR1C3 Metabolites PR-104H / PR-104M (Active Metabolites) POR->Metabolites AKR1C3->Metabolites DNA_damage DNA Interstrand Cross-links Metabolites->DNA_damage Apoptosis Cell Cycle Arrest & Apoptosis DNA_damage->Apoptosis

PR-104 Activation and Mechanism of Action Pathway.

Xenograft_Workflow start Start: Human Tumor Cell Line implantation Subcutaneous Implantation into Immunocompromised Mice start->implantation monitoring Tumor Growth Monitoring (Calipers) implantation->monitoring randomization Randomization into Treatment & Control Groups monitoring->randomization treatment PR-104 or Vehicle Administration (i.p. / i.v.) randomization->treatment assessment Efficacy & Toxicity Assessment (Tumor Volume, Body Weight) treatment->assessment endpoint Endpoint Analysis: - Tumor Growth Delay - Ex Vivo Clonogenic Assay - Immunohistochemistry (γH2AX) assessment->endpoint DNA_Damage_Response PR104_metabolites PR-104H / PR-104M (Active Metabolites) ICL DNA Interstrand Cross-links (ICLs) PR104_metabolites->ICL DDR DNA Damage Response (DDR) Activation ICL->DDR repair DNA Repair Pathways (e.g., Fanconi Anemia, Homologous Recombination) DDR->repair arrest Cell Cycle Checkpoint Activation DDR->arrest repair->arrest Failed Repair survival Cell Survival repair->survival Successful Repair apoptosis Apoptosis arrest->apoptosis

References

Application Notes and Protocols: FL104 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

We have received a request for detailed Application Notes and Protocols regarding the administration of "FL104" in mouse models for various diseases. After conducting a comprehensive and thorough search of publicly available scientific literature and databases, we have been unable to identify any compound designated as "this compound" that has been described in the context of preclinical research involving mouse models.

Our search included broad and specific queries for "this compound" in combination with terms such as "mouse models," "cancer," "autoimmune disease," "pharmacology," "toxicology," and "signaling pathway." We also explored variations in the compound name. These extensive searches did not yield any relevant publications, clinical trial records, or other documentation that would allow us to provide the requested detailed information.

The identifier "this compound" may represent:

  • An internal, proprietary compound code that has not yet been disclosed in public forums or scientific literature.

  • A novel compound for which research has not yet been published.

  • A possible typographical error in the compound's designation.

Without any foundational information on the nature of "this compound," its intended therapeutic area, its mechanism of action, or any preclinical data, it is not possible to generate the requested detailed Application Notes and Protocols. This includes the creation of:

  • Quantitative Data Tables: Summaries of dosing, administration routes, and efficacy from preclinical studies.

  • Experimental Protocols: Detailed methodologies for in vivo experiments.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism and experimental designs.

We are committed to providing accurate and well-supported scientific information. In this instance, the lack of any identifiable data on "this compound" prevents us from fulfilling this commitment.

We recommend verifying the compound identifier and, if it is a proprietary or very new agent, consulting internal documentation or direct collaborators for the necessary information. Should a corrected or alternative designation be available, we would be pleased to revisit this request and conduct a new search to provide the comprehensive resources you require.

We appreciate your understanding and remain at your disposal for any future inquiries where public data is available.

Application Notes and Protocols for IMM-1-104 in MAPK Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMM-1-104 is a novel, orally bioavailable, selective dual MEK inhibitor that targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers, particularly those with RAS or RAF mutations.[2][3] What distinguishes IMM-1-104 is its unique pharmacokinetic profile, characterized by a short half-life of approximately two hours. This enables a therapeutic strategy known as "Deep Cyclic Inhibition," where a once-daily oral dose leads to a rapid, deep, but transient inhibition of the MAPK pathway.[2][4] This pulsatile inhibition is designed to maximize anti-tumor activity while minimizing the on-target toxicities and adaptive resistance mechanisms often associated with chronic MEK inhibition.[2][5]

These application notes provide a summary of the preclinical and clinical data for IMM-1-104 and detailed protocols for key experiments to evaluate its activity in cancer research.

Mechanism of Action

The RAS-RAF-MEK-ERK cascade, also known as the MAPK pathway, is a key signaling pathway that transmits extracellular signals to the cell nucleus, regulating gene expression and critical cellular processes. In many cancers, mutations in genes such as KRAS, NRAS, HRAS, and BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth and survival.

IMM-1-104 is a dual inhibitor of MEK1 and MEK2, the kinases directly upstream of ERK1 and ERK2. By binding to and inhibiting MEK1/2, IMM-1-104 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[1] The "Deep Cyclic Inhibition" approach aims to provide a daily period of pathway recovery in healthy tissues, potentially improving the therapeutic window.[4]

Data Presentation

Preclinical Activity of IMM-1-104

The preclinical efficacy of IMM-1-104 has been evaluated in various cancer models, demonstrating significant anti-tumor activity both as a monotherapy and in combination with other agents.

Model System Cancer Type Treatment Metric Result Reference
MIA PaCa-2 XenograftPancreatic CancerIMM-1-104 (125 mg/kg BID PO)Tumor Growth Inhibition (TGI%)103%[2][6]
MIA PaCa-2 XenograftPancreatic CancerGemcitabine (60 mg/kg IP Q4D)Tumor Growth Inhibition (TGI%)25.2%[2][6]
MIA PaCa-2 XenograftPancreatic CancerNab-paclitaxel (10 mg/kg IV Q4D)Tumor Growth Inhibition (TGI%)62.2%[2][6]
MIA PaCa-2 XenograftPancreatic Cancer5-Fluorouracil (50 mg/kg IP Q4D)Tumor Growth Inhibition (TGI%)36.6%[2][6]
HT-29 XenograftColorectal CancerIMM-1-104 + EncorafenibTumor Growth Inhibition (TGI%)89.8% - 95.2%[7]
3D Tumor Growth AssayMelanomaIMM-1-104IC50 < 1µM62.5% of cell lines[7]
3D Tumor Growth AssayPancreatic CancerIMM-1-104IC50 < 1µM35.0% of cell lines[7]
3D Tumor Growth AssayLung CancerIMM-1-104IC50 < 1µM16.7% of cell lines[7]
Clinical Activity of IMM-1-104 (NCT05585320)

The phase 1/2a clinical trial of IMM-1-104 has demonstrated promising anti-tumor activity in patients with advanced RAS-mutant solid tumors.

Treatment Arm Patient Population Metric Result Reference
IMM-1-104 + Gemcitabine/Nab-paclitaxelFirst-Line Pancreatic Cancer (n=7)Overall Response Rate (ORR)43%[1]
IMM-1-104 + Gemcitabine/Nab-paclitaxelFirst-Line Pancreatic Cancer (n=7)Disease Control Rate (DCR)86%[1]
IMM-1-104 + Modified FOLFIRINOXFirst-Line Pancreatic Cancer (n=4)Tumor ShrinkageObserved in all patients[1]
IMM-1-104 MonotherapySecond-Line Pancreatic Cancer (n=21)Overall Response Rate (ORR)5%[1]
IMM-1-104 MonotherapySecond-Line Pancreatic Cancer (n=21)Disease Control Rate (DCR)52%[1]

Mandatory Visualization

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription IMM104 IMM-1-104 IMM104->MEK

Caption: The MAPK signaling pathway and the inhibitory action of IMM-1-104 on MEK1/2.

Western_Blot_Workflow start Start: Seed Cancer Cells treatment Treat with IMM-1-104 (Dose-Response and Time-Course) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify p-ERK/Total ERK detection->analysis end End: Determine IC50 analysis->end

Caption: Experimental workflow for assessing IMM-1-104's effect on ERK phosphorylation.

Experimental Protocols

Western Blot Analysis of p-ERK Inhibition

This protocol details the procedure to measure the inhibition of ERK1/2 phosphorylation in cancer cells treated with IMM-1-104.

Materials:

  • Cancer cell line with an activated MAPK pathway (e.g., MIA PaCa-2, HT-29)

  • Complete cell culture medium

  • IMM-1-104 (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare serial dilutions of IMM-1-104 in complete medium. Include a DMSO vehicle control.

    • Aspirate the medium and treat the cells with the prepared IMM-1-104 concentrations for the desired time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate for detection.

  • Data Analysis:

    • Capture the chemiluminescent signal.

    • Strip the membrane and re-probe for total ERK1/2 and the loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal, and then to the loading control.

Cell Viability (MTT) Assay

This protocol is for determining the effect of IMM-1-104 on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • IMM-1-104 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of IMM-1-104 in complete medium.

    • Add the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

    • Incubate for a further 2-4 hours in the dark, with occasional shaking, to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (no-cell control).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the results and determine the IC50 value (the concentration of IMM-1-104 that inhibits cell growth by 50%).

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and equipment.

References

Application Notes and Protocols for FL104 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL104 is a potent, small-molecule agonist of the Urotensin-II receptor (UTII), a G-protein coupled receptor implicated in a variety of physiological processes, including cardiovascular function.[1][2] As a non-peptide agonist, this compound serves as a valuable tool for studying the pharmacology of the UTII receptor and for the development of high-throughput screening (HTS) assays to identify novel modulators of this target.[3][4][5][6] These application notes provide a detailed overview and protocols for the use of this compound in HTS assays.

This compound: A Potent Urotensin-II Receptor Agonist

This compound has demonstrated significant potency in cell-based functional assays. Its activity is typically measured by its ability to elicit a cellular response, such as calcium mobilization or reporter gene activation, mediated by the UTII receptor.

Quantitative Data Summary

CompoundTarget ReceptorAssay TypeMeasured Potency (pEC50)Reference
This compoundUrotensin-II (UTII)R-SAT (Receptor Selection and Amplification Technology)7.11 - 7.5[1][2]
(S)-enantiomer of this compoundUrotensin-II (UTII)R-SAT7.49[3]

Urotensin-II Signaling Pathway

The Urotensin-II receptor is primarily coupled to Gq/11 proteins. Upon agonist binding, this initiates a signaling cascade leading to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UTIIR UTII Receptor Gq Gαq/11 UTIIR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound (Agonist) This compound->UTIIR Binds

Caption: Urotensin-II Receptor Signaling Pathway.

High-Throughput Screening Assay Protocol using this compound

This protocol describes a cell-based HTS assay to screen for antagonists of the Urotensin-II receptor using this compound as the stimulating agonist. The assay is based on the measurement of intracellular calcium mobilization.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay Screening Protocol cluster_analysis Data Analysis cell_seeding Seed cells expressing UTII receptor into assay plates cell_culture Incubate plates overnight cell_seeding->cell_culture dye_loading Load cells with a calcium-sensitive dye cell_culture->dye_loading compound_addition Add test compounds (potential antagonists) dye_loading->compound_addition incubation Incubate with compounds compound_addition->incubation agonist_addition Add this compound (agonist) to stimulate the receptor incubation->agonist_addition readout Measure fluorescence (calcium signal) agonist_addition->readout data_normalization Normalize data to controls readout->data_normalization hit_identification Identify compounds that inhibit the this compound-induced signal data_normalization->hit_identification

Caption: High-Throughput Screening Workflow.

Materials and Reagents

  • Cell Line: A stable cell line recombinantly expressing the human Urotensin-II receptor (e.g., CHO-K1 or HEK293).

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • This compound: Stock solution in DMSO.

  • Test Compounds: Library of small molecules in DMSO.

  • Calcium-sensitive dye: (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for CHO-K1) with supplements.

Protocol

  • Cell Seeding:

    • Culture the UTII-expressing cells to ~80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into 384-well assay plates at a density of 10,000-20,000 cells per well.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare the calcium-sensitive dye working solution in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates.

    • Add the dye working solution to each well.

    • Incubate the plates at 37°C for 60 minutes.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the diluted test compounds to the appropriate wells of the assay plate. Include wells with vehicle control (DMSO) and positive control (a known UTII receptor antagonist).

    • Incubate the plates at room temperature for 15-30 minutes.

  • Agonist Addition and Signal Reading:

    • Prepare a working solution of this compound in assay buffer at a concentration that elicits a sub-maximal response (e.g., EC80).

    • Place the assay plate in a fluorescence plate reader equipped with an automated injection system.

    • Inject the this compound working solution into each well while simultaneously initiating the fluorescence reading.

    • Measure the fluorescence intensity over time to capture the calcium flux.

Data Analysis

  • Normalization: The raw fluorescence data is normalized to the baseline fluorescence before the addition of this compound.

  • Hit Identification: Compounds that significantly inhibit the this compound-induced calcium signal compared to the vehicle control are identified as primary hits.

  • Dose-Response Analysis: Primary hits are further evaluated in dose-response experiments to determine their potency (IC50).

Illustrative HTS Data

ParameterValueDescription
Z'-factor> 0.5A measure of assay quality, indicating a good separation between positive and negative controls.
Signal-to-Background Ratio> 5The ratio of the signal in the presence of agonist to the signal in the absence of agonist.
This compound EC50~30-80 nMThe concentration of this compound that produces 50% of the maximal response in the assay.
Hit Compound IC50VariableThe concentration of a test compound that inhibits 50% of the this compound-induced response.

Conclusion

This compound is a robust and reliable tool for the development and execution of high-throughput screening assays for the Urotensin-II receptor. The protocols and data presented here provide a framework for researchers to establish and validate HTS campaigns aimed at the discovery of novel modulators of this important therapeutic target.

References

Commercially Available Sources and Application of FL104: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for FL104, a potent small-molecule agonist of the urotensin II receptor (UT), intended for researchers, scientists, and drug development professionals. This compound serves as a valuable tool for investigating the physiological and pathological roles of the urotensinergic system.

Introduction to this compound

This compound is a synthetic, non-peptidic agonist of the urotensin II receptor, a G protein-coupled receptor (GPCR).[1] Its chemical name is N-[1-(4-chlorophenyl)-3-dimethylaminopropyl]-4-phenylbenzamide, with the chemical formula C24H25ClN2O and a molecular weight of approximately 392.93 g/mol .[2] this compound has been characterized as a potent activator of the UT receptor, with reported pEC50 values ranging from 7.11 to 7.49.[1] This compound is exclusively for research use and is not intended for human or veterinary applications.

Commercial Availability

This compound is available from several chemical suppliers specializing in research compounds. The following table summarizes the offerings from prominent vendors. Please note that availability and pricing are subject to change and researchers should consult the suppliers' websites for the most current information.

SupplierCatalog NumberPurityAvailable QuantitiesStorage Conditions
MedchemExpress HY-10661>98%1 mg, 5 mg, 10 mg, 50 mg, 100 mgPowder: -20°C for 3 years; In solvent: -80°C for 6 months
MedKoo 531784>98%Custom synthesisDry, dark, and at 0-4°C for short term or -20°C for long term
TargetMol T27328>98%1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mgPowder: -20°C for 3 years; In solvent: -80°C for 1 year
AbMole BioScience M4168>98%1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mgPowder: -20°C for 3 years; In solvent: -80°C for 6 months
CP Lab Safety AAB-AA024CA1-1mg95%1 mgNot specified

Urotensin II Receptor Signaling Pathway

This compound exerts its effects by activating the urotensin II receptor, which is known to couple to multiple G protein subtypes, primarily Gαq/11 and to a lesser extent Gαi/o.[3][4][5] Activation of the UT receptor initiates a cascade of intracellular signaling events that can vary depending on the cell type and physiological context.

Urotensin_II_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound UT_receptor Urotensin II Receptor (UT) This compound->UT_receptor binds & activates Gq11 Gαq/11 UT_receptor->Gq11 activates Gi_o Gαi/o UT_receptor->Gi_o activates PLC Phospholipase C (PLC) Gq11->PLC activates RhoA RhoA Gq11->RhoA activates PI3K PI3K Gi_o->PI3K activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca2 Ca²⁺ IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates MAPK_pathway MAPK Pathway (ERK1/2, p38) PKC->MAPK_pathway activates Cellular_Responses Cellular Responses (e.g., Vasoconstriction, Proliferation, Hypertrophy) PKC->Cellular_Responses ROCK ROCK RhoA->ROCK activates ROCK->Cellular_Responses MAPK_pathway->Cellular_Responses AKT Akt PI3K->AKT activates AKT->Cellular_Responses

The primary signaling cascade initiated by this compound binding to the UT receptor involves the activation of Gαq/11. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration.[3][4] Both DAG and elevated calcium levels act as second messengers to activate protein kinase C (PKC).

Downstream of Gαq/11 and PKC activation, several other signaling pathways are engaged, including the RhoA/ROCK pathway, which is implicated in vasoconstriction, and the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2 and p38, which are involved in cellular proliferation and hypertrophy.[6][7][8][9] There is also evidence for UT receptor coupling to Gαi/o, which can lead to the activation of the PI3K/Akt pathway.[9][10]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

In Vitro Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing the urotensin II receptor.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment & Measurement cluster_analysis Data Analysis Seed_cells Seed UT receptor-expressing cells (e.g., HEK293-hUT) in a 96-well plate Incubate_overnight Incubate overnight Seed_cells->Incubate_overnight Load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Incubate_overnight->Load_dye Incubate_dye Incubate for 30-60 min at 37°C Load_dye->Incubate_dye Wash_cells Wash cells to remove excess dye Incubate_dye->Wash_cells Add_this compound Add varying concentrations of this compound Wash_cells->Add_this compound Measure_fluorescence Measure fluorescence intensity over time (e.g., using a FLIPR or plate reader) Add_this compound->Measure_fluorescence Analyze_data Analyze the fluorescence data to determine EC50 values for this compound Measure_fluorescence->Analyze_data

Materials:

  • HEK293 cells stably expressing the human urotensin II receptor (HEK293-hUT).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well black, clear-bottom cell culture plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed HEK293-hUT cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in assay buffer.

  • Remove the culture medium from the cells and add the loading buffer to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: Gently wash the cells two to three times with assay buffer to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Fluorescence Measurement: Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Establish a baseline fluorescence reading for each well.

  • Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: Determine the maximum change in fluorescence for each concentration of this compound. Plot the response versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Receptor Selection and Amplification Technology (R-SAT™) Assay

The R-SAT™ assay is a cell-based functional assay that measures receptor activation by quantifying cell proliferation.[11][12][13]

RSAT_Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis Transfect_cells Co-transfect NIH-3T3 cells with plasmids encoding the UT receptor and a reporter gene (e.g., β-galactosidase) Plate_cells Plate transfected cells in a 96-well plate Transfect_cells->Plate_cells Add_compounds Add varying concentrations of this compound Plate_cells->Add_compounds Incubate_cells Incubate for 4-5 days Add_compounds->Incubate_cells Lyse_cells Lyse the cells Incubate_cells->Lyse_cells Add_substrate Add a chromogenic substrate for the reporter enzyme (e.g., ONPG for β-galactosidase) Lyse_cells->Add_substrate Measure_absorbance Measure absorbance at the appropriate wavelength Add_substrate->Measure_absorbance Analyze_data Analyze the absorbance data to determine the EC50 value for this compound Measure_absorbance->Analyze_data

Materials:

  • NIH-3T3 cells.

  • Expression plasmid for the human urotensin II receptor.

  • Reporter plasmid (e.g., containing the β-galactosidase gene).

  • Transfection reagent.

  • Cell culture medium (e.g., DMEM with 10% calf serum).

  • 96-well cell culture plates.

  • This compound stock solution.

  • Cell lysis buffer.

  • Chromogenic substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

  • Microplate reader for absorbance measurements.

Procedure:

  • Transfection: Co-transfect NIH-3T3 cells with the UT receptor expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Plating: After transfection, plate the cells into 96-well plates at a low density.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator. During this time, cells expressing the activated receptor will proliferate.

  • Cell Lysis: After the incubation period, lyse the cells to release the reporter enzyme.

  • Enzymatic Reaction: Add the chromogenic substrate to each well and incubate at 37°C until a color change is observed.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a readily available and potent research tool for studying the urotensin II receptor. The provided information on its commercial sources, the signaling pathways it modulates, and detailed experimental protocols will aid researchers in designing and executing experiments to further elucidate the role of the urotensinergic system in health and disease.

References

Proper handling and storage conditions for FL104

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL104 is a potent and selective small-molecule agonist for the urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR). Identified by its CAS Number 885672-81-1, this compound serves as a valuable research tool for investigating the physiological and pathological roles of the urotensinergic system.[1][2] Its chemical name is N-[1-(4-chlorophenyl)-3-dimethylaminopropyl]-4-phenylbenzamide.[1][2] These application notes provide detailed information on the proper handling, storage, and use of this compound in various experimental settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental assays.

PropertyValueReference
CAS Number 885672-81-1[1][2]
Molecular Formula C₂₄H₂₅ClN₂O[1][2]
Molecular Weight 392.93 g/mol [1]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[1][3]
pEC₅₀ (R-SAT™ assay) 7.11[3]
EC₅₀ (R-SAT™ assay) ~77.6 nMCalculated

Proper Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and activity. Follow these guidelines to ensure the integrity of the compound.

Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Weighing: When weighing the solid powder, use an analytical balance in an enclosure to prevent dissemination of the compound.

  • Contamination: Avoid cross-contamination by using dedicated spatulas and weighing boats.

Storage Conditions

The stability of this compound is dependent on the storage conditions. The following table summarizes the recommended storage temperatures and expected shelf life.

ConditionTemperatureDurationShelf LifeReference
Solid Powder (Long-term) -20°CMonths to years>2 years[1][4]
Solid Powder (Short-term) 0 - 4°CDays to weeksNot specified[1][4]
Stock Solution (Long-term) -20°C or -80°CMonths1-6 months[4]
Stock Solution (Short-term) 0 - 4°CDays to weeksNot specified[1]

Note: For optimal stability, it is recommended to store this compound as a solid powder at -20°C and prepare fresh stock solutions as needed. Avoid repeated freeze-thaw cycles of stock solutions.

Signaling Pathway of this compound

As an agonist of the urotensin-II receptor, this compound activates downstream signaling cascades. The urotensin-II receptor is primarily coupled to the Gαq/11 subunit of heterotrimeric G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers propagate the signal through various downstream effectors.

FL104_Signaling_Pathway This compound This compound UTR Urotensin-II Receptor (UTR) This compound->UTR Binds & Activates Gq11 Gαq/11 UTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates CaMKII CaMKII Ca_release->CaMKII Activates MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates Cellular_Response Cellular Responses (e.g., hypertrophy, vasoconstriction) MAPK->Cellular_Response CaMKII->Cellular_Response

This compound activates the UTR, leading to downstream signaling cascades.

Experimental Protocols

The following are detailed protocols for common experiments involving this compound.

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Tare: Place a sterile microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh: Carefully add the desired amount of this compound powder to the tube. For a 10 mM stock solution, a common starting amount is 1 mg.

  • Calculate Solvent Volume: Calculate the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of this compound is 392.93 g/mol .

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • For 1 mg of this compound: Volume (L) = 0.001 g / (392.93 g/mol * 0.01 mol/L) = 0.0002545 L = 254.5 µL

  • Dissolve: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Mix: Vortex the solution until the this compound is completely dissolved. Gentle warming may be required to facilitate dissolution.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.

Receptor Selection and Amplification Technology (R-SAT™) Assay

The R-SAT™ assay is a functional cell-based assay used to determine the agonistic activity of compounds on GPCRs. The following is a generalized protocol for evaluating this compound.

RSAT_Workflow start Start transfect Transfect cells with Urotensin-II Receptor (UTR) plasmid start->transfect seed Seed transfected cells into microplates transfect->seed add_compound Add this compound at various concentrations seed->add_compound incubate Incubate for several days to allow for cell growth add_compound->incubate measure Measure cell proliferation (e.g., using a colorimetric assay) incubate->measure analyze Analyze data and determine EC₅₀ value measure->analyze end End analyze->end

A generalized workflow for the R-SAT™ assay.

Materials:

  • Mammalian cell line suitable for transfection (e.g., NIH 3T3)

  • Expression plasmid for the human urotensin-II receptor

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound stock solution

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., MTS or MTT)

  • Plate reader

Procedure:

  • Cell Transfection: Transfect the host cell line with the urotensin-II receptor expression plasmid according to the manufacturer's protocol for the chosen transfection reagent.

  • Cell Seeding: After transfection, seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (urotensin-II).

  • Incubation: Incubate the plates for a period sufficient to allow for agonist-induced cell proliferation (typically 3-5 days).

  • Proliferation Assay: Measure cell proliferation using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cell proliferation data against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Western Blot for Phosphorylated ERK1/2

This protocol describes the detection of ERK1/2 phosphorylation in response to this compound treatment, a downstream event in the urotensin-II signaling pathway.

Materials:

  • Cells expressing the urotensin-II receptor

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation. Treat the cells with this compound at the desired concentration for various time points (e.g., 5, 15, 30 minutes). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Disclaimer

This compound is for research use only and is not intended for human or veterinary use. The information provided in these application notes is for guidance only. Researchers should optimize the protocols for their specific experimental conditions.

References

FL104 certificate of analysis and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a representative example of an application note and protocol for a hypothetical small molecule inhibitor, designated "FL104". The data, mechanism of action, and experimental details presented are for illustrative purposes and are based on common practices in the field of drug development and chemical biology.

Certificate of Analysis

The Certificate of Analysis (CoA) for this compound provides a summary of the quality control testing performed on a specific batch of the compound. It ensures that the product meets the required purity and quality standards.

Table 1: Certificate of Analysis - this compound (Lot No. 12345)

Test Specification Result
Appearance White to off-white solidConforms
Identity (¹H NMR) Conforms to structureConforms
Purity (HPLC) ≥ 98.0%99.2%
Purity (LC-MS) Conforms to expected massConforms
Residual Solvents (GC-HS) ≤ 0.5%0.1%
Water Content (Karl Fischer) ≤ 1.0%0.3%
Elemental Analysis (C, H, N) ± 0.4% of theoreticalConforms
Storage Store at -20°C, protect from light-

Purity Assessment Protocols

Accurate determination of purity is crucial for the reliable use of any research compound. The following protocols outline the standard methods for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of small molecules by separating the main component from any impurities.[1]

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Dilute the stock solution to a final concentration of 100 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the identity and purity of the compound by separating it from impurities and determining its molecular weight.

Protocol:

  • Mobile Phase and Sample Preparation: Follow the same procedure as for HPLC.

  • Chromatographic Conditions: Use the same HPLC conditions as described above.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Data Analysis:

    • Confirm the presence of the expected molecular ion peak ([M+H]⁺) for this compound.

    • Analyze the chromatogram for any co-eluting impurities with different mass-to-charge ratios.

Purity_Assessment_Workflow cluster_preparation Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation stock 1. Prepare 1 mg/mL Stock in DMSO working 2. Dilute to 100 µg/mL stock->working hplc HPLC Analysis working->hplc lcms LC-MS Analysis working->lcms purity Calculate % Purity hplc->purity identity Confirm Molecular Weight lcms->identity

Purity Assessment Workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the serine/threonine kinase, mTOR (mechanistic Target of Rapamycin). mTOR is a key regulator of cell growth, proliferation, and survival, and its signaling pathway is often dysregulated in cancer. This compound binds to the ATP-binding site of mTOR, preventing the phosphorylation of its downstream substrates, such as 4E-BP1 and S6K1. This leads to the inhibition of protein synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells.

mTOR_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Activates S6K1 S6K1 mTOR->S6K1 EBP1 4E-BP1 mTOR->EBP1 Apoptosis Apoptosis mTOR->Apoptosis Inhibits This compound This compound This compound->mTOR Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

References

Troubleshooting & Optimization

Troubleshooting FL104 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: FL104

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it precipitating in my cell culture media?

This compound is a novel, potent, small-molecule inhibitor of the GFR-Kinase cascade, making it a valuable tool for cancer research. However, this compound is a hydrophobic compound, which means it has low solubility in aqueous solutions like cell culture media.

Precipitation can occur for several reasons:

  • Exceeding Solubility Limit: The concentration of this compound in the media is higher than its maximum solubility.

  • "Solvent Shock": When a concentrated stock of this compound (typically in an organic solvent like DMSO) is added too quickly to the aqueous media, the compound can rapidly come out of solution.[1]

  • Interaction with Media Components: Salts, proteins (especially from Fetal Bovine Serum, FBS), and other components in the media can interact with this compound, reducing its solubility.[2][3][4]

  • Temperature and pH Instability: Changes in temperature (e.g., adding a cold stock solution to warm media) or shifts in media pH can decrease compound solubility.[5][6]

  • Improper Stock Solution Handling: Repeated freeze-thaw cycles of the DMSO stock can lead to compound degradation or precipitation within the stock itself.[1][7]

Q2: How can I identify the cause of the precipitation?

A systematic approach is the best way to diagnose the issue. The following troubleshooting workflow can help you pinpoint the cause of this compound precipitation.

G cluster_0 Initial Observation cluster_1 Step 1: Check Controls cluster_2 Step 2: Evaluate Stock Solution cluster_3 Step 3: Optimize Dosing Protocol cluster_4 Step 4: Final Resolution A Precipitate observed in cell culture media with this compound B Prepare Media + Vehicle (DMSO) without this compound A->B C Does precipitate form? B->C D Issue is with media components (salts, serum, pH). Troubleshoot media preparation. C->D Yes E Precipitate is related to this compound. C->E No F Inspect this compound stock solution (e.g., 10 mM in DMSO) E->F G Is stock clear? F->G H Stock has precipitated. Prepare fresh stock. See Protocol 1. G->H No I Stock is okay. G->I Yes J Review current method for adding this compound to media. I->J K Are you using pre-warmed media and adding stock dropwise with mixing? J->K L Implement proper dosing technique. See Protocol 2. K->L No M Protocol is correct. K->M Yes N Reduce final this compound concentration. The concentration exceeds solubility limit. L->N M->N

Caption: Troubleshooting workflow for diagnosing this compound precipitation.

Q3: What are the recommended solvent and stock concentrations for this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is crucial to use anhydrous, cell culture-grade DMSO to avoid introducing water, which can decrease solubility.[7]

ParameterRecommendationNotes
Solvent Anhydrous DMSO (≥99.9%)Minimizes moisture, which can cause precipitation.[7]
Stock Concentration 10 mMA 1000x stock for a 10 µM final concentration.
Storage -20°C or -80°C in single-use aliquotsAvoids repeated freeze-thaw cycles.[1]
Final DMSO % ≤ 0.5% in final culture mediaMost cell lines tolerate 0.1-0.5% DMSO.[8] Always run a vehicle control.
Q4: Should I filter out the precipitate?

No, it is not recommended to filter the media to remove the precipitate. Filtering will remove the compound, leading to an unknown and lower-than-intended final concentration in your experiment, which will produce unreliable results.[9] The precipitate itself could also have unintended effects on the cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a reproducible and stable stock solution of this compound.

  • Preparation : Perform all steps in a sterile biological safety cabinet. Use personal protective equipment (lab coat, gloves, safety glasses).

  • Weighing : Accurately weigh the required amount of this compound powder using an analytical balance. For a 1 mL, 10 mM stock of this compound (hypothetical MW = 500 g/mol ), weigh 5 mg of the compound.

  • Dissolving : Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.

  • Mixing : Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.[7]

  • Aliquoting and Storage : Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.

G A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate Until Dissolved B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C / -80°C D->E

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Optimal Method for Dosing this compound in Cell Culture

This protocol minimizes the risk of precipitation when diluting the this compound stock solution into the final culture medium.

  • Pre-warm Media : Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath. Using cold media can cause the compound to precipitate.[2]

  • Prepare Intermediate Dilution (Optional but Recommended) : If the final DMSO concentration will be very low (<0.1%), consider a serial dilution. First, dilute the 10 mM stock into a small volume of pre-warmed media to create an intermediate concentration.

  • Add to Final Volume : Add the required volume of the this compound stock solution (or intermediate dilution) drop-wise into the pre-warmed medium while gently vortexing or swirling the tube.[1] This rapid dispersion prevents localized high concentrations that trigger precipitation.

  • Final Mix and Use : Gently mix the final solution and add it to your cells immediately. Do not store media containing the final concentration of this compound for extended periods.

Data & Pathway Information

Table 1: this compound Solubility in Common Solvents

This table provides solubility data for this compound to guide solvent selection and stock preparation.

SolventMaximum Solubility (mM)Notes
DMSO >100Recommended for stock solutions.
Ethanol 25Can be used, but check cell tolerance.
PBS (pH 7.4) <0.01Essentially insoluble in aqueous buffer alone.
DMEM + 10% FBS 0.05 (approx. 50 µM)Serum proteins aid solubility.[5][8]
This compound Mechanism of Action: GFR-Kinase Pathway

This compound is a targeted inhibitor of the GFR-Kinase signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. This compound specifically targets Kinase B, preventing the downstream activation of transcription factors responsible for cell growth.

G GF Growth Factor GFR Growth Factor Receptor (GFR) GF->GFR KinaseA Kinase A GFR->KinaseA KinaseB Kinase B KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TF Transcription Factors KinaseC->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->KinaseB

Caption: this compound inhibits Kinase B in the GFR signaling pathway.

References

Optimizing FL104 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing FL104 Concentration

Disclaimer: The compound "this compound" is not a widely recognized or publicly documented agent in scientific literature. Therefore, this technical support guide is constructed around a hypothetical scenario where This compound is a novel, selective inhibitor of MEK1/2 kinases in the MAPK/ERK signaling pathway . The data, protocols, and pathways described herein are illustrative and designed to serve as a template for researchers working with similar kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1/2). By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1/2), a critical downstream effector in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a key role in cell proliferation, survival, and differentiation.

Q2: What is a recommended starting concentration range for in vitro experiments?

A2: For initial cell-based assays, we recommend a dose-response study starting from 1 nM to 10 µM. A typical 8-point dilution series (e.g., 10 µM, 2.5 µM, 625 nM, 156 nM, 39 nM, 9.8 nM, 2.4 nM, 0.6 nM) is advised to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. See the data in Table 1 for examples.

Q3: How should I dissolve and store this compound?

A3: this compound is readily soluble in DMSO (Dimethyl sulfoxide) for in vitro use. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.1% to avoid solvent-induced toxicity.

Q4: Is this compound selective for MEK1/2?

A4: Based on our hypothetical kinase profiling data, this compound exhibits high selectivity for MEK1/2 over other related kinases. However, at very high concentrations (>10 µM), some off-target activity may be observed. It is always recommended to perform downstream validation experiments (e.g., Western blot for phospho-ERK) to confirm on-target pathway inhibition at your effective concentration.

Troubleshooting Guide

Q1: I am not observing the expected decrease in cell viability with this compound treatment. What could be wrong?

A1:

  • Cell Line Insensitivity: Your cell line may not be dependent on the MAPK/ERK pathway for survival. Confirm the activation status of the pathway in your untreated cells by checking for baseline phospho-ERK levels via Western blot. Cell lines with activating mutations in BRAF or RAS are often highly sensitive.

  • Incorrect Concentration: Ensure your serial dilutions are accurate and that the compound has not degraded. Use a fresh aliquot of the stock solution. Consider expanding the concentration range up to 50 µM for initial screening in potentially resistant lines.

  • Assay Incubation Time: The anti-proliferative effects of MEK inhibitors can be time-dependent. An incubation time of 72 hours is standard for many cell viability assays. If you are using a shorter time point (e.g., 24 or 48 hours), the effect may not be fully apparent.

  • Compound Inactivation: Components in the cell culture media, particularly high concentrations of serum, can sometimes bind to and reduce the effective concentration of small molecules. Consider reducing the serum concentration if your experimental design allows.

Q2: The results from my dose-response experiment have high variability between replicates.

A2:

  • Inconsistent Cell Seeding: Ensure a uniform, single-cell suspension before plating. Variations in cell number per well are a common source of error. Perform a cell count immediately before plating and ensure thorough mixing.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator by keeping a water pan filled.

  • Pipetting Errors: Use calibrated pipettes and proper technique, especially when performing serial dilutions. For low-volume additions, pipette the compound directly into the media in the well rather than onto the well wall.

  • Assay Interference: The assay reagent itself (e.g., MTT, resazurin) can be cytotoxic if incubated for too long. Optimize the incubation time for your specific cell line and density.

Q3: I see significant cytotoxicity at all concentrations, even very low ones. How can I fix this?

A3:

  • DMSO Toxicity: Verify that the final concentration of your vehicle (DMSO) is consistent across all wells (including untreated controls) and is at a non-toxic level (typically ≤0.1%).

  • Compound Purity: Impurities in the compound batch could be causing non-specific toxicity. If possible, verify the purity of your this compound stock.

  • Hypersensitive Cell Line: Your cell line may be exceptionally sensitive to MEK inhibition. In this case, shift your dose-response curve to a much lower concentration range (e.g., picomolar to low nanomolar) to identify a therapeutic window.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Cancer Cell Lines

Cell Line Cancer Type Key Mutation IC50 (nM)
A375 Malignant Melanoma BRAF V600E 8.5
HT-29 Colorectal Carcinoma BRAF V600E 12.3
HCT116 Colorectal Carcinoma KRAS G13D 45.7
A549 Lung Adenocarcinoma KRAS G12S 98.2

| MCF-7 | Breast Carcinoma | PIK3CA E545K | >10,000 |

Experimental Protocols

Protocol: Cell Viability (MTT) Assay for IC50 Determination

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000 - 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 2X concentration serial dilution series of this compound in complete growth medium from your DMSO stock.

    • Carefully remove the old medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control (media with 0.1% DMSO) to each well. Typically, perform this in triplicate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (media only) from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the log-transformed concentration of this compound and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates This compound This compound This compound->MEK Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene Dose_Response_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Readout cluster_analyze Analysis Seed Seed Cells in 96-Well Plate Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Dilute Prepare this compound Serial Dilutions Treat Add Compound to Cells Dilute->Treat Incubate2 Incubate 72h (Treatment) Treat->Incubate2 Assay Perform Viability Assay (e.g., MTT) Incubate2->Assay Read Read Absorbance on Plate Reader Assay->Read Analyze Normalize Data & Calculate IC50 Read->Analyze Troubleshooting_Logic Start High Variability in Results? CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding Yes Resolved Problem Resolved Start->Resolved No CheckPipetting Verify Pipette Calibration & Technique CheckSeeding->CheckPipetting Issue Persists CheckSeeding->Resolved Fixed EdgeEffect Mitigate Edge Effects CheckPipetting->EdgeEffect Issue Persists CheckPipetting->Resolved Fixed EdgeEffect->Resolved Issue Persists? Contact Support

Technical Support Center: Minimizing FL104 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of small molecule inhibitors, with a focus on the compound PR-104, which is likely the intended subject of inquiries regarding "FL104".

Discrepancy Notice: this compound vs. PR-104

Initial searches for "this compound" did not yield information on a specific, widely researched compound. It is highly probable that this is a typographical error and the intended compound is PR-104 , a hypoxia-activated prodrug. PR-104 is a 3,5-dinitrobenzamide nitrogen mustard that has been investigated as an anti-cancer agent.[1][2] This guide will proceed with information pertaining to PR-104 and general strategies for small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my research?

A1: Off-target effects are the interactions of a drug or small molecule inhibitor with proteins other than its intended therapeutic target.[3] These unintended interactions are a major concern for several reasons:

  • Unforeseen Cellular Toxicity: Binding to unintended molecular targets can disrupt critical cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the primary target.[3]

  • Challenges in Clinical Translation: Promising results in preclinical studies may not be reproducible in clinical trials if the observed efficacy is due to off-target effects that either do not occur or cause unacceptable toxicity in humans.[3]

Q2: How can I experimentally determine if the observed effects of my compound are due to off-target interactions?

A2: A multi-pronged approach is essential to differentiate between on-target and off-target effects. Key experimental strategies include:

  • Use of Control Compounds: Incorporate a structurally similar but biologically inactive analog of your compound in your experiments. This serves as a negative control to ensure that the observed phenotype is not a result of the chemical scaffold itself.

  • Genetic Validation: Employ techniques such as CRISPR-Cas9-mediated gene knockout or siRNA-mediated gene knockdown to eliminate or reduce the expression of the intended target.[3] If the experimental phenotype persists in the absence of the target protein, it is likely mediated by off-target effects.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of your compound to the intended target within intact cells by measuring changes in the thermal stability of the target protein upon compound binding.[3]

Q3: What is the mechanism of action of PR-104, and how might this contribute to off-target effects?

A3: PR-104 is a "pre-prodrug" that is metabolically converted to the prodrug PR-104A. In the low-oxygen (hypoxic) environment characteristic of solid tumors, PR-104A is reduced to its active form, the hydroxylamine PR-104H.[1][2] PR-104H is a DNA cross-linking agent that induces DNA damage and subsequent cell death.[1][2] While this hypoxia-selective activation is designed for tumor specificity, off-target effects could potentially arise if the prodrug is activated in non-hypoxic tissues or if the active metabolite interacts with unintended cellular components besides DNA.

Troubleshooting Guides

Issue: High levels of cytotoxicity are observed at concentrations expected to be effective.
Possible Cause Recommended Troubleshooting Steps
Off-target activity of the compound 1. Perform a dose-response titration: Determine the lowest concentration of the inhibitor that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.[3] 2. Utilize a structurally related inactive control compound: This helps to distinguish between non-specific toxicity arising from the chemical structure and effects mediated by target engagement. 3. Test a structurally distinct inhibitor for the same target: If a different inhibitor targeting the same protein produces a similar phenotype, it provides stronger evidence for an on-target effect.
On-target toxicity in the chosen cell model 1. Confirm target protein expression: Verify the expression level of the intended target in your specific cell line. 2. Consider an alternative cell line: The observed toxicity may be a consequence of the unique signaling network of the current cell model.
Issue: Experimental results are inconsistent across different cell lines or models.
Possible Cause Recommended Troubleshooting Steps
Differential expression of on-target or off-target proteins 1. Profile protein expression levels: Use methods like Western blotting or proteomic analysis to compare the expression of the intended target and any known off-targets across the different experimental systems.[3]
Variations in compound metabolism 1. Evaluate metabolic enzyme activity: The cell lines may exhibit different levels of the enzymes responsible for metabolizing the compound, leading to varying concentrations of the active form.

Experimental Protocols

Protocol 1: Determining the Optimal Inhibitor Concentration

Objective: To identify the lowest concentration of the inhibitor that produces a robust on-target effect with minimal off-target consequences.

Methodology:

  • Cell Culture: Plate cells at a suitable density in a multi-well format.

  • Serial Dilution: Prepare a range of inhibitor concentrations through serial dilution (e.g., from 1 nM to 100 µM).

  • Cell Treatment: Expose the cells to the various inhibitor concentrations for a defined period.

  • On-Target Activity Measurement: Quantify the effect on the intended target using a specific and validated assay (e.g., enzymatic activity assay, reporter gene expression).

  • Cell Viability Assessment: Simultaneously measure cell viability using a standard method such as MTT or a luminescent-based assay to determine the cytotoxic concentration range.

  • Data Interpretation: Plot both on-target activity and cell viability against the inhibitor concentration to identify the optimal therapeutic window.

Protocol 2: Confirming Target Engagement with CETSA

Objective: To verify that the inhibitor directly binds to its intended target in a cellular context.

Methodology:

  • Compound Treatment: Treat intact cells with the inhibitor or a vehicle control for a specified duration.[3]

  • Cell Lysis: Harvest and lyse the cells to prepare a total protein lysate.

  • Thermal Challenge: Aliquot the lysate and heat the samples across a range of temperatures.[3]

  • Fractionation: Separate the soluble protein fraction from the aggregated proteins via centrifugation.

  • Protein Detection: Analyze the amount of the target protein in the soluble fraction at each temperature point using Western blotting.

  • Analysis: An increase in the thermal stability of the target protein in the inhibitor-treated samples compared to the control indicates direct target engagement.

Visualizations

PR-104 Activation and Mechanism of Action

PR104_Mechanism PR-104 Activation and DNA Cross-linking Pathway cluster_environment Cellular Environment PR104 PR-104 (Pre-prodrug) PR104A PR-104A (Prodrug) PR104->PR104A Metabolic Conversion Active_Metabolite PR-104H (Active Metabolite) PR104A->Active_Metabolite Reduction Hypoxia Hypoxia (Low Oxygen) Hypoxia->Active_Metabolite DNA Cellular DNA Active_Metabolite->DNA Interacts with Crosslinked_DNA DNA Cross-links DNA->Crosslinked_DNA Forms Apoptosis Apoptosis Crosslinked_DNA->Apoptosis Induces

Caption: PR-104 is converted to PR-104A and subsequently activated under hypoxic conditions to PR-104H, which cross-links DNA, leading to apoptosis.

Workflow for Investigating Off-Target Effects

Off_Target_Investigation_Workflow Systematic Workflow for Off-Target Effect Investigation cluster_screening Initial Screening cluster_validation Target Validation cluster_profiling Off-Target Profiling DoseResponse Dose-Response & Viability Assays TargetKnockdown Genetic Validation (siRNA/CRISPR) DoseResponse->TargetKnockdown InactiveControl Use of Inactive Control Compound InactiveControl->TargetKnockdown TargetEngagement Target Engagement Assay (e.g., CETSA) TargetKnockdown->TargetEngagement Proteomics Affinity-based Proteomics TargetEngagement->Proteomics KinaseScreen Broad Kinase Panel Screening TargetEngagement->KinaseScreen

References

Technical Support Center: Improving the Oral Bioavailability of FL104

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FL104. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral delivery of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and formulation development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II/IV compound, characterized by low aqueous solubility and/or low intestinal permeability.[1][2] These properties are the primary obstacles to achieving adequate oral bioavailability.[1] Key challenges include:

  • Poor Dissolution: Due to its low solubility, this compound may not fully dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[2][3]

  • Low Permeability: The molecular properties of this compound may hinder its ability to pass through the intestinal epithelium and enter systemic circulation.[2][3]

  • First-Pass Metabolism: this compound may be subject to significant metabolism in the liver before it reaches systemic circulation, further reducing its bioavailability.

Q2: What are the initial steps to consider for improving the oral bioavailability of this compound?

A2: A systematic approach is recommended, starting with a thorough characterization of this compound's physicochemical properties.[3] This data will inform the selection of an appropriate formulation strategy.[4] Key initial steps include:

  • Physicochemical Characterization: Determine the aqueous solubility, pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism) of this compound.

  • In Vitro Permeability Assessment: Utilize in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound.[5][6]

  • Formulation Screening: Based on the characterization data, screen various formulation strategies to enhance solubility and/or permeability.[4][7]

Q3: Which formulation strategies are most promising for a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4][8][9] The choice of strategy depends on the specific properties of this compound. Common approaches include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[1]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution by creating an amorphous form of the drug.[1][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[4][10]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[8][11][12]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that is converted to the active form in vivo.[9]

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
Low in vitro dissolution rate of this compound formulation. Insufficient particle size reduction.Further reduce the particle size of this compound through advanced milling techniques or nanosuspension.
Inappropriate polymer selection for solid dispersion.Screen a panel of polymers with varying properties (e.g., HPMC, PVP, Soluplus®) to find a suitable carrier that forms a stable amorphous solid dispersion with this compound.
High variability in in vivo pharmacokinetic data. Food effects on drug absorption.Conduct a food-effect study to assess the impact of food on the bioavailability of your this compound formulation.[13][14]
Inconsistent gastric emptying or intestinal transit times.Consider formulation strategies that can provide more consistent drug release, such as bioadhesive formulations or controlled-release systems.
Poor correlation between in vitro dissolution and in vivo absorption. Dissolution method is not biorelevant.Develop a biorelevant dissolution method that simulates the conditions of the gastrointestinal tract (e.g., using simulated gastric and intestinal fluids, incorporating relevant enzymes).[15]
Permeability is the rate-limiting step, not dissolution.Focus on formulation strategies that enhance permeability, such as the use of permeation enhancers or lipid-based systems.[12][16]
Evidence of significant first-pass metabolism. High hepatic extraction of this compound.Investigate co-administration with inhibitors of relevant metabolic enzymes (e.g., CYP3A4 inhibitors) if clinically feasible.[17][18]
Explore alternative routes of administration that bypass the liver, such as buccal or transdermal delivery, if oral delivery remains challenging.[19]

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve a specific ratio of this compound and the selected polymer (e.g., 1:1, 1:3, 1:5 by weight) in a suitable organic solvent.

  • Ensure complete dissolution of both components to form a clear solution.

  • Remove the solvent using a rotary evaporator at a controlled temperature and pressure until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterize the resulting solid dispersion for its amorphous nature (using techniques like XRD or DSC) and dissolution behavior.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To evaluate and compare the dissolution profiles of different this compound formulations.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • This compound formulations

  • HPLC system for drug quantification

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5°C.

  • Place a known amount of the this compound formulation into each dissolution vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).

  • At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Protocol 3: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution)

  • This compound solution

  • LC-MS/MS for drug quantification

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture them for 21-25 days to form a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Add the this compound solution to the apical (A) side of the Transwell® insert.

  • At specified time points, collect samples from the basolateral (B) side.

  • To assess efflux, add the this compound solution to the basolateral side and collect samples from the apical side.

  • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport.

Visualizations

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Preclinical Evaluation cluster_3 Phase 4: Optimization a Physicochemical Characterization of this compound c Select Formulation Strategy (e.g., Solid Dispersion, Lipid-Based) a->c b In Vitro Permeability Assay (e.g., Caco-2) b->c d Prepare Formulations c->d e In Vitro Dissolution Testing d->e f In Vivo Pharmacokinetic Study (Animal Model) e->f g Analyze PK Parameters (AUC, Cmax, Tmax) f->g h Iterate and Optimize Formulation g->h h->c

Caption: A typical experimental workflow for improving the oral bioavailability of this compound.

troubleshooting_logic start Low Oral Bioavailability of this compound dissolution_check Is In Vitro Dissolution Rate Low? start->dissolution_check permeability_check Is Caco-2 Permeability Low? dissolution_check->permeability_check No solubility_strategy Implement Solubility Enhancement Strategy (e.g., Solid Dispersion, Particle Size Reduction) dissolution_check->solubility_strategy Yes permeability_strategy Implement Permeability Enhancement Strategy (e.g., Lipid Formulation, Permeation Enhancers) permeability_check->permeability_strategy Yes in_vivo_test Conduct In Vivo Pharmacokinetic Study permeability_check->in_vivo_test No solubility_strategy->in_vivo_test permeability_strategy->in_vivo_test

Caption: A troubleshooting decision tree for addressing low oral bioavailability of this compound.

References

Technical Support Center: Addressing FL104 Stability Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with FL104 in aqueous solutions. Our aim is to facilitate seamless experimentation and ensure the generation of reliable and reproducible data.

Troubleshooting Guides

This section offers step-by-step solutions to common problems that may arise during the handling of this compound in aqueous environments.

Issue 1: this compound powder is not dissolving in my aqueous buffer.

  • Cause: this compound exhibits low intrinsic solubility in neutral or acidic aqueous solutions. Direct dissolution of the powder in aqueous buffers is not recommended.

  • Solution: A stock solution in an appropriate organic solvent should be prepared first.[1]

    • Weighing: Accurately weigh the desired amount of this compound powder.

    • Solvent Addition: Add high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution.

    • Solubilization: Vortex the solution vigorously. If necessary, use an ultrasonic bath for 5-10 minutes to aid dissolution. Gentle warming to 37°C can also be applied.[1][2]

    • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Issue 2: My this compound-DMSO stock solution appears cloudy or shows crystals after storage.

  • Cause: The concentration of this compound in DMSO may be too high, leading to crystallization, especially at lower temperatures.[1]

  • Solution:

    • Gently warm the stock solution to 37°C and use sonication to redissolve the precipitate.[1][2]

    • If precipitation persists, prepare a fresh stock solution at a lower concentration.

    • Ensure stock solution vials are tightly sealed to prevent the absorption of atmospheric water, which can decrease solubility.[1]

Issue 3: this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer.

  • Cause: This is a common challenge when a concentrated DMSO stock of a hydrophobic compound is introduced into an aqueous environment.[3]

  • Troubleshooting Steps:

    • Decrease the Final Concentration: The most direct solution is to lower the final concentration of this compound in your assay.[1][2]

    • Optimize the Dilution Method:

      • Direct Dilution: Add the DMSO stock directly to the final assay medium with vigorous mixing.[3]

      • Serial Dilution: Perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous medium.[4]

    • Increase Co-solvent Percentage: If your experimental system allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration.[1][4]

    • Adjust Buffer pH: Since this compound is a weak acid, increasing the pH of the aqueous buffer can enhance its solubility.[1]

    • Use Solubility-Enhancing Excipients: Consider incorporating surfactants or cyclodextrins into your buffer to improve the solubility of this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

Understanding the basic properties of this compound is the first step in troubleshooting solubility issues.

PropertyValue
Appearance Solid
Aqueous Solubility Very low
Recommended Stock Solvent DMSO
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month

Q2: What are the initial signs of solubility problems with this compound in my assay?

Common indicators of solubility issues include:

  • Visible Precipitation: The solution appears cloudy or hazy, or visible particles are present.[3]

  • Inconsistent Results: High variability is observed between replicate wells or different experiments.[3]

  • Non-ideal Dose-Response Curves: The curves are flat or biphasic and do not follow a typical sigmoidal shape.[3]

  • Lower Than Expected Potency: The compound may seem less active due to a lower effective concentration in the solution.[3]

Q3: What is the recommended solvent for preparing this compound stock solutions?

For initial stock solutions, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[3] It is critical to keep the final concentration of DMSO in the assay to a minimum (typically below 0.5%) to avoid solvent-induced artifacts and cytotoxicity.[3][4]

Q4: Can prolonged incubation in aqueous media affect this compound stability?

Yes, prolonged incubation in aqueous media before adding to cells can lead to degradation. It is advisable to prepare fresh working solutions for each experiment from a frozen DMSO stock.[4] The stability of this compound can be influenced by pH, temperature, and light exposure.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the powder is completely dissolved.

  • If dissolution is difficult, place the tube in an ultrasonic bath for 5-10 minutes or gently warm to 37°C.[1][2]

  • Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Aqueous Medium

Objective: To prepare a final working solution of this compound in an aqueous medium while minimizing precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed aqueous buffer or cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in DMSO if a lower starting concentration is needed.[4]

  • Add the this compound stock solution (or diluted DMSO solution) directly to the pre-warmed aqueous medium with vigorous vortexing. Do not exceed a final DMSO concentration of 0.5%.[3][4]

  • Visually inspect the solution for any signs of precipitation.

  • If precipitation occurs, refer to the troubleshooting guide to optimize the dilution method.

  • Use the freshly prepared working solution immediately for your experiments.[4]

Visualizations

experimental_workflow Recommended Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot dilute Dilute into Aqueous Buffer (Vigorous Mixing) thaw->dilute check Check for Precipitation dilute->check use Use Immediately in Assay check->use No troubleshoot Troubleshoot check->troubleshoot Yes signaling_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression TF->Gene Induces Response Cellular Response Gene->Response logical_relationship Troubleshooting Logic for this compound Precipitation start Precipitation Observed? sol1 Decrease Final Concentration start->sol1 sol2 Increase Final DMSO % start->sol2 sol3 Adjust Buffer pH start->sol3 sol4 Use Excipients start->sol4 retest Re-test for Precipitation sol1->retest sol2->retest sol3->retest sol4->retest success Proceed with Experiment retest->success Resolved fail Consult Technical Support retest->fail Persistent

References

Unexpected cellular response to FL104 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: FL104 Treatment

Product: this compound, a selective FMS-like Tyrosine Kinase 3 (FLT3) inhibitor. Topic: Unexpected paradoxical activation of pro-survival signaling pathways.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the unexpected cellular response of paradoxical ERK1/2 activation following this compound treatment in certain cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of FMS-like Tyrosine Kinase 3 (FLT3). In cancer cells with activating FLT3 mutations (e.g., ITD, TKD), this compound is expected to block downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis.[1][2]

Q2: We are observing cell survival and proliferation instead of apoptosis after this compound treatment in our cell line. What could be the cause?

A2: This counterintuitive observation may be due to a phenomenon known as paradoxical pathway activation.[3] In some genetic contexts, inhibition of a primary kinase can lead to the unforeseen activation of a parallel or downstream pro-survival pathway. A common unexpected response is the activation of the ERK1/2 pathway, which can promote cell survival and resistance to the inhibitor.[4]

Q3: How can we confirm if paradoxical ERK1/2 activation is occurring in our cells?

A3: The most direct method is to perform a western blot analysis to examine the phosphorylation status of ERK1/2 (p-ERK1/2) and its downstream targets. An increase in p-ERK1/2 levels following this compound treatment would confirm paradoxical activation.

Q4: Are there any known factors that might predispose cells to this paradoxical response?

A4: While research is ongoing, potential factors include the presence of specific mutations in genes of the MAPK pathway (e.g., RAS, RAF), the expression levels of receptor tyrosine kinases (RTKs), or feedback loops within the signaling network.[3][5]

Q5: If we confirm paradoxical ERK1/2 activation, what is the recommended next step?

A5: The recommended strategy is to co-treat the cells with this compound and a MEK inhibitor (e.g., Trametinib, Selumetinib). This dual-inhibition approach can simultaneously block the primary target (FLT3) and the reactivated pro-survival pathway (ERK1/2), often restoring the intended apoptotic effect.

Troubleshooting Guide: Paradoxical ERK1/2 Activation

This guide provides a step-by-step approach to diagnose and overcome unexpected cell survival following this compound treatment.

Issue: Cells exhibit resistance or increased proliferation at specific concentrations of this compound, contrary to the expected dose-dependent inhibition.

Step 1: Verify Compound Integrity and Experimental Setup
  • Action: Confirm the integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation.[6][7]

  • Procedure:

    • Prepare a fresh dilution of this compound from a new or properly stored aliquot.

    • Ensure consistent cell seeding density and passage number across experiments.[8]

    • Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug dilutions.[9]

  • Expected Outcome: If the issue persists with a fresh compound and standardized experimental conditions, the cause is likely biological rather than technical.

Step 2: Assess the Phosphorylation Status of ERK1/2
  • Action: Determine if the ERK1/2 pathway is being activated in response to this compound treatment.

  • Procedure:

    • Treat your cells with a dose-response of this compound for a short duration (e.g., 1-4 hours).

    • Lyse the cells and perform a western blot analysis using antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2 T202/Y204).

  • Expected Outcome: An increase in the p-ERK1/2 to total ERK1/2 ratio with increasing this compound concentration indicates paradoxical activation.

Step 3: Test the Efficacy of a Combination Therapy
  • Action: Evaluate if co-inhibition of FLT3 and MEK can overcome the observed resistance.

  • Procedure:

    • Design a matrix of experiments using varying concentrations of this compound and a MEK inhibitor (e.g., Trametinib).

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) after 72 hours of co-treatment.

  • Expected Outcome: A synergistic effect, where the combination of this compound and the MEK inhibitor results in a significant decrease in cell viability compared to either agent alone, suggests that paradoxical ERK1/2 activation is the primary resistance mechanism.

Data Presentation

Table 1: Cell Viability in Response to this compound and MEK Inhibitor Treatment

Treatment GroupConcentration (nM)Cell Viability (% of Control)
Vehicle Control-100%
This compound1095%
This compound10085%
This compound100080%
MEK Inhibitor1090%
MEK Inhibitor10075%
This compound + MEK Inhibitor100 + 1045%
This compound + MEK Inhibitor1000 + 1020%

Table 2: Western Blot Densitometry for p-ERK1/2 Levels

Treatment GroupConcentration (nM)p-ERK1/2 / Total ERK1/2 Ratio (Fold Change)
Vehicle Control-1.0
This compound101.8
This compound1003.5
This compound10004.2
This compound + MEK Inhibitor1000 + 100.2

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound, MEK inhibitor, or their combination. Include a vehicle-only control.

  • Incubate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for p-ERK1/2

  • Seed 1x10^6 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Load 20 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate with primary antibodies against p-ERK1/2 (1:1000) and total ERK1/2 (1:1000) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Visualize the bands using an ECL substrate and an imaging system.

Mandatory Visualization

FL104_Expected_Pathway FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS This compound This compound This compound->FLT3 Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Expected signaling pathway inhibition by this compound.

FL104_Paradoxical_Activation cluster_inhibition This compound Action cluster_reactivation Paradoxical Reactivation FLT3 FLT3 Receptor Feedback Negative Feedback (Relieved) FLT3->Feedback This compound This compound This compound->FLT3 Inhibition RAF RAF MEK MEK RAF->MEK ERK p-ERK (Activated) MEK->ERK Proliferation Resistant Proliferation & Survival ERK->Proliferation Feedback->RAF

Caption: Paradoxical ERK1/2 activation due to feedback loop relief.

Troubleshooting_Workflow Start Start: Unexpected Cell Survival with this compound Step1 Step 1: Verify Compound & Experimental Setup Start->Step1 Step2 Step 2: Perform Western Blot for p-ERK1/2 Step1->Step2 Decision Is p-ERK1/2 Increased? Step2->Decision Step3 Step 3: Test this compound + MEK Inhibitor Combination Decision->Step3 Yes End_Other Investigate Alternative Resistance Mechanisms (e.g., Off-target effects) Decision->End_Other No End_Synergy Resolution: Synergy Observed - Dual Inhibition is Effective Step3->End_Synergy

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Managing PR-104-Induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "FL104" did not yield information on a compound with that specific name. The information provided below pertains to PR-104 , a well-characterized hypoxia-activated prodrug, as it is a likely intended subject of inquiry. The principles and experimental protocols discussed are broadly applicable to the study of drug-induced cytotoxicity.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and understanding PR-104-induced cytotoxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is PR-104 and how does it induce cytotoxicity?

PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo and in culture to its active form, PR-104A.[1][2] The cytotoxicity of PR-104A is primarily mediated through its metabolic reduction under hypoxic (low oxygen) conditions to highly reactive nitrogen mustard metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[3] These metabolites are potent DNA cross-linking agents that cause cell cycle arrest and apoptosis.[3][4]

Activation of PR-104A is catalyzed by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, which are highly active in hypoxic environments.[3] An alternative, oxygen-insensitive activation pathway exists through the enzyme aldo-keto reductase 1C3 (AKR1C3), which can lead to cytotoxicity in normoxic conditions in cells expressing high levels of this enzyme.[2][3][5]

Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with PR-104?

Several factors can contribute to high cytotoxicity in primary cells:

  • Hypoxic Culture Conditions: If your primary cells are cultured under low oxygen tension, this will significantly enhance the activation of PR-104A and its cytotoxic effects.[1][6]

  • High AKR1C3 Expression: Your primary cells may naturally express high levels of the enzyme AKR1C3, leading to normoxic activation of the drug.[2][5]

  • High Sensitivity of Primary Cells: Primary cells can be more sensitive to DNA damaging agents than immortalized cell lines.

  • Dose and Incubation Time: The concentration of PR-104 and the duration of exposure are critical factors. High concentrations or prolonged exposure will lead to increased cell death.

  • Off-Target Effects: While the primary mechanism is DNA cross-linking, high concentrations may lead to other off-target effects contributing to cytotoxicity.

Q3: How can I reduce PR-104-induced cytotoxicity in my primary cell experiments?

Reducing cytotoxicity while maintaining the desired experimental effect requires careful optimization. Consider the following strategies:

  • Control Oxygen Levels: If the goal is to study hypoxia-induced effects, carefully control the oxygen percentage in your incubator. For experiments not focused on hypoxia, ensure normoxic conditions (e.g., 18-21% O2) to minimize activation.

  • Optimize Dose and Exposure Time: Conduct a dose-response and time-course experiment to determine the optimal concentration and duration of PR-104 treatment that achieves the desired biological effect with minimal cytotoxicity.

  • Assess AKR1C3 Expression: If unexpected normoxic toxicity is observed, consider quantifying the expression of AKR1C3 in your primary cells via qPCR or Western blot.

  • Co-treatment with Antioxidants: While the primary mechanism is not oxidative stress, general cell stress can be mitigated by co-treatment with antioxidants like N-acetylcysteine (NAC). This should be empirically tested.

  • Use of DNA Repair Inhibitors (for potentiation studies): Conversely, if the goal is to enhance the effect of PR-104, inhibitors of DNA repair pathways (e.g., PARP inhibitors) could be used, but this will likely increase cytotoxicity.

Troubleshooting Guides

Problem 1: Excessive cell death in normoxic control group.

Possible Cause Troubleshooting Step
High AKR1C3 expression in primary cells.1. Measure AKR1C3 protein levels by Western blot or mRNA levels by qPCR. 2. If high, consider using a primary cell type with lower known AKR1C3 expression if possible for your experimental model. 3. Significantly lower the PR-104 concentration.
Drug concentration too high.Perform a dose-response experiment starting from a very low concentration to determine the IC50 value under your specific experimental conditions.
Extended exposure time.Conduct a time-course experiment to find the minimum time required to observe the desired effect.
Contamination of cell culture.Regularly check for microbial contamination.

Problem 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Fluctuation in oxygen levels in the incubator.1. Calibrate and regularly monitor the oxygen levels in your hypoxic and normoxic incubators. 2. Minimize the frequency and duration of door openings.
Variability in primary cell donors.1. Whenever possible, use cells from the same donor for a set of experiments. 2. If using multiple donors, test each batch for its response to PR-104.
Inconsistent cell density at the time of treatment.Seed cells at a consistent density and allow them to adhere and stabilize before adding the drug.
Instability of PR-104A in culture medium.Prepare fresh dilutions of PR-104 from a stock solution for each experiment.

Quantitative Data

The following tables summarize the cytotoxic activity of PR-104A in various human cancer cell lines, which can serve as a reference point for designing experiments with primary cells. Note that primary cells may exhibit different sensitivities.

Table 1: IC50 Values of PR-104A in Human Cancer Cell Lines [3]

Cell LineCancer TypeIC50 (µM) - NormoxicIC50 (µM) - HypoxicHypoxic Cytotoxicity Ratio (HCR)
HCT116Colon160.1889
HT29Colon220.4549
SiHaCervical110.522
H460Lung301.520
H1299Lung454.510

Table 2: Cytotoxicity of PR-104A and its Metabolites in Hepatocellular Carcinoma Cell Lines (Aerobic Conditions) [5]

Cell LinePR-104A IC50 (µM)PR-104H IC50 (µM)PR-104M IC50 (µM)
HepG20.230.140.11
SNU-3983.91.81.5
PLC/PRF/55.84.53.8
Hep3B9.62.52.1

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • Primary cells

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • PR-104 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PR-104 in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of PR-104. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under normoxic or hypoxic conditions.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection [3]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Primary cells

  • 6-well plates

  • PR-104 stock solution

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PR-104 at various concentrations for the desired duration under normoxic or hypoxic conditions.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

PR104_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_activation Activation Pathways PR104 PR-104 (Pre-prodrug) PR104A PR-104A (Prodrug) PR104->PR104A Systemic phosphatases Metabolites PR-104H / PR-104M (Active Metabolites) DNA_Crosslink DNA Interstrand Cross-links Metabolites->DNA_Crosslink Induces Apoptosis Cell Cycle Arrest & Apoptosis DNA_Crosslink->Apoptosis Leads to Hypoxia Hypoxia (<1% O2) One-electron reductases (e.g., POR) Hypoxia->Metabolites Reduction AKR1C3 Normoxia AKR1C3 Enzyme AKR1C3->Metabolites Reduction

Caption: Activation pathway of the prodrug PR-104.

troubleshooting_workflow start High Cytotoxicity Observed in Primary Cells check_conditions Are cells under hypoxic conditions? start->check_conditions hypoxia_yes Expected high cytotoxicity. Consider reducing dose or exposure time. check_conditions->hypoxia_yes Yes hypoxia_no Unexpected cytotoxicity in normoxia. check_conditions->hypoxia_no No optimize Perform dose-response and time-course experiments. hypoxia_yes->optimize check_akr1c3 Measure AKR1C3 expression. hypoxia_no->check_akr1c3 akr1c3_high High expression explains normoxic activation. Reduce dose significantly. check_akr1c3->akr1c3_high High akr1c3_low Check for other factors: - Dose too high? - Long exposure? - Cell sensitivity? check_akr1c3->akr1c3_low Low akr1c3_high->optimize akr1c3_low->optimize end Optimized Protocol optimize->end

Caption: Troubleshooting workflow for high PR-104 cytotoxicity.

References

FL104 (PR-104) Technical Support Center: Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug FL104 (PR-104). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PR-104?

PR-104 is a "pre-prodrug" that undergoes a multi-step activation process to become a potent DNA cross-linking agent.[1][2] Initially, the phosphate ester, PR-104, is rapidly converted in vivo to its more active prodrug form, PR-104A.[1][2] The selective toxicity of PR-104A against cancer cells is achieved under hypoxic conditions, which are characteristic of solid tumors.[1] In this low-oxygen environment, PR-104A is reduced to its corresponding hydroxylamine, PR-104H.[1][2] This active metabolite is a DNA cross-linking agent that causes cell death.[1][2]

Q2: What are the key experimental considerations when working with PR-104?

Given that PR-104's activity is dependent on hypoxia, the most critical experimental parameter to control is the oxygen level. In vitro, the cytotoxicity of PR-104A can be 10- to 100-fold greater in hypoxic versus aerobic conditions.[1][2] Therefore, maintaining and verifying a consistent, low-oxygen environment is paramount for reproducible results. Additionally, as PR-104 ultimately acts as a DNA damaging agent, appropriate assays to quantify DNA cross-linking and its downstream effects are essential for characterizing its activity.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected cytotoxicity in vitro.

  • Possible Cause 1: Inadequate Hypoxia. The level and duration of hypoxia are critical for the activation of PR-104A.

    • Solution:

      • Ensure your hypoxia chamber or incubator is properly calibrated and maintaining the desired low-oxygen concentration (e.g., <1% O₂).

      • Use a chemical hypoxia-inducing agent as a positive control to confirm that the cells are responding to low-oxygen conditions.

      • Measure the oxygen levels in your cell culture medium to ensure it has equilibrated to the hypoxic environment.

  • Possible Cause 2: Cell Line Sensitivity. Different cell lines may have varying levels of the enzymes required to reduce PR-104A to its active form.

    • Solution:

      • When starting with a new cell line, perform a dose-response curve under both normoxic and hypoxic conditions to determine its sensitivity to PR-104A.

      • Include a positive control cell line known to be sensitive to PR-104.

Problem 2: High background DNA damage in control groups.

  • Possible Cause 1: Reagent Contamination or Degradation. The reagents used in DNA damage assays (e.g., comet assay, γH2AX staining) may be contaminated or have degraded.

    • Solution:

      • Use fresh, high-quality reagents.

      • Include a "reagent-only" control to check for background signal.

  • Possible Cause 2: Cell Handling. Excessive mechanical stress or harsh trypsinization can induce DNA damage.

    • Solution:

      • Handle cells gently during all experimental steps.

      • Optimize trypsinization time and concentration to minimize cell stress.

Experimental Protocols and Data

In Vitro Cytotoxicity Assay

A common method to assess the efficacy of PR-104 is to measure its cytotoxicity in cancer cell lines under both normoxic and hypoxic conditions.

Parameter Description
Cell Lines A panel of human tumor cell lines (e.g., HT29, SiHa, H460)[1]
Treatment PR-104A at various concentrations
Conditions Aerobic (21% O₂) vs. Hypoxic (<1% O₂)
Assay Clonogenic survival assay or MTT assay
Endpoint IC₅₀ (concentration that inhibits 50% of cell growth)

Expected Outcome: A significantly lower IC₅₀ value for PR-104A under hypoxic conditions compared to aerobic conditions, demonstrating hypoxia-selective cytotoxicity.[1][2]

DNA Damage Assessment

The comet assay and γH2AX immunostaining are two methods to quantify the DNA damage induced by PR-104.

Parameter Description
Assay Alkaline Comet Assay or γH2AX Immunofluorescence
Treatment PR-104A under aerobic and hypoxic conditions
Positive Control A known DNA cross-linking agent (e.g., mitomycin C) or ionizing radiation
Negative Control Vehicle-treated cells
Endpoint Comet tail moment (Comet Assay) or number of γH2AX foci per cell (Immunofluorescence)

Expected Outcome: A significant increase in DNA damage in cells treated with PR-104A under hypoxic conditions.[1]

Visualizations

PR104_Activation_Pathway cluster_extracellular Extracellular/Plasma cluster_intracellular Intracellular PR-104 PR-104 (Pre-prodrug) PR-104A PR-104A (Prodrug) PR-104->PR-104A Phosphatases PR-104A_in PR-104A PR-104A->PR-104A_in Cellular Uptake PR-104H PR-104H (Active Metabolite) PR-104A_in->PR-104H Hypoxic Reduction (<1% O2) DNA_Crosslink DNA Cross-linking PR-104H->DNA_Crosslink Cell_Death Cell Death DNA_Crosslink->Cell_Death Experimental_Workflow Start Start: Cell Culture Treatment Treat with PR-104A Start->Treatment Incubation Incubate Treatment->Incubation Normoxia Normoxia (21% O2) Incubation->Normoxia Hypoxia Hypoxia (<1% O2) Incubation->Hypoxia Cytotoxicity Cytotoxicity Assay (e.g., Clonogenic, MTT) Normoxia->Cytotoxicity DNA_Damage DNA Damage Assay (e.g., Comet, γH2AX) Normoxia->DNA_Damage Hypoxia->Cytotoxicity Hypoxia->DNA_Damage Analysis Data Analysis Cytotoxicity->Analysis DNA_Damage->Analysis

References

Technical Support Center: Interpreting Mass Spectrometry Data for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting mass spectrometry data for novel compounds, such as FL104.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in interpreting a mass spectrum for a novel compound?

A1: The initial steps in interpreting a mass spectrum involve several key checks. First, identify the molecular ion peak (M+), which represents the intact molecule with a single positive charge.[1][2] This peak will be one of the highest mass-to-charge (m/z) signals in the spectrum, though not always the most abundant.[1][3] Next, analyze the isotopic pattern of the molecular ion to help confirm the elemental composition. The relative heights of the (M+1)+· and subsequent peaks can provide clues about the number of carbon atoms and other elements present.[2] Finally, examine the fragmentation pattern. The fragments are pieces of the original molecule and provide structural information.[2][4]

Q2: My total ion chromatogram (TIC) looks normal, but I'm seeing low signal intensity for my compound of interest. What could be the issue?

A2: Low signal intensity despite a seemingly normal TIC can stem from several factors. Your compound may have poor ionization efficiency under the chosen conditions.[5] Consider if the ionization mode (e.g., ESI, APCI) and polarity (positive or negative) are optimal for your molecule's chemical properties.[6] Matrix effects, where other components in the sample suppress the ionization of your analyte, are another common cause.[6][7] Additionally, issues with sample preparation, such as sample loss during cleanup steps or the presence of contaminants, can lead to reduced signal.[8][9]

Q3: I am observing unexpected peaks in my mass spectrum. How can I determine if they are contaminants?

A3: Unexpected peaks are a frequent challenge in mass spectrometry. Common contaminants include polymers like polyethylene glycol (PEG), which can be introduced from lab equipment and solvents.[8] You may also see plasticizers or other small molecules from sample tubes and handling materials. To identify these, you can compare the observed m/z values to common contaminant lists. Running a blank sample (solvent and matrix without the analyte) can help differentiate between sample-related peaks and system contaminants.

Q4: How can I improve the quality of my fragmentation (MS/MS) data?

A4: To enhance your MS/MS data, start by optimizing the collision energy. This parameter controls the extent of fragmentation; too low, and you won't see many fragments, too high, and you may only see very small, uninformative fragments. It's also crucial to ensure good isolation of the precursor ion in the first mass analyzer to prevent mixed MS/MS spectra from co-eluting compounds.[10] If your compound is a protein or peptide, consider using a different protease for digestion to generate peptides of a more suitable length for MS/MS analysis.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No molecular ion peak observed The molecule is unstable and completely fragments upon ionization.Try a "softer" ionization technique like Chemical Ionization (CI) if Electron Ionization (EI) was used.[4] For LC-MS, electrospray ionization (ESI) is generally a soft method.
Poor reproducibility of quantitative results Inconsistent sample preparation, matrix effects, or instrument instability.Use an internal standard, preferably a stable isotope-labeled version of the analyte, to normalize the data.[6] Optimize the sample cleanup procedure to minimize matrix interference.[11]
Mass accuracy is outside of the acceptable range The mass spectrometer needs calibration.Calibrate the instrument using a known standard.[8] Ensure that the instrument has had sufficient time to stabilize.
Low number of identified peptides in a proteomics experiment Inefficient protein digestion, post-translational modifications not accounted for in the search parameters, or sample complexity.Optimize the digestion protocol, including the enzyme-to-protein ratio and digestion time.[9] Include potential post-translational modifications in your database search parameters.[10][12] Consider sample fractionation to reduce complexity.
Fragment ions do not seem to correlate with the proposed structure The proposed structure is incorrect, or unexpected fragmentation pathways are occurring.Re-evaluate the proposed structure and consider alternative isomers. Use fragmentation prediction software to see if the observed fragments match theoretical patterns.

Experimental Protocols

Protocol: Small Molecule Identification and Quantification using LC-MS/MS
  • Sample Preparation:

    • Dissolve the purified compound (e.g., this compound) in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution.

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • For quantitative analysis of biological samples, perform a protein precipitation or liquid-liquid extraction to remove larger molecules.

    • Spike all samples (standards and unknowns) with a known concentration of an internal standard.

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column appropriate for small molecule separation.

    • The mobile phases will typically consist of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and an organic solvent like acetonitrile with 0.1% formic acid as mobile phase B.

    • Develop a gradient elution method to separate the analyte from other components in the sample.

  • Mass Spectrometry (MS):

    • Set the mass spectrometer to operate in a positive or negative ionization mode, depending on the analyte's properties. Electrospray ionization (ESI) is commonly used for polar small molecules.[6]

    • Perform an initial full scan (MS1) to determine the m/z of the molecular ion.

    • Develop a targeted MS/MS method (also known as Selected Reaction Monitoring or SRM) where the mass spectrometer isolates the precursor ion of your compound and a specific fragment ion. This provides high selectivity and sensitivity for quantification.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard in both the calibration standards and the unknown samples.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Use the equation of the line from the calibration curve to determine the concentration of the analyte in the unknown samples.

Visualizations

Mass_Spec_Workflow Sample Biological Sample Extraction Extraction & Cleanup Sample->Extraction Digestion Digestion (for Proteins) Extraction->Digestion LC Liquid Chromatography Extraction->LC Digestion->LC MS Mass Spectrometry LC->MS RawData Raw MS Data MS->RawData PeakID Peak Identification RawData->PeakID Quant Quantification PeakID->Quant StructID Structural Elucidation Quant->StructID Pathway Pathway Analysis Quant->Pathway Biomarker Biomarker Discovery Quant->Biomarker

Caption: Workflow for mass spectrometry data analysis in drug development.

Troubleshooting_Logic Start Poor MS Signal? CheckTIC Check Total Ion Chromatogram (TIC) Start->CheckTIC TIC_OK TIC Looks Good? CheckTIC->TIC_OK Ionization Optimize Ionization (Mode, Polarity) TIC_OK->Ionization Yes SystemIssue System Performance Issue TIC_OK->SystemIssue No SamplePrep Improve Sample Prep (Cleanup, Concentration) Ionization->SamplePrep Contamination Check for Contamination (Run Blanks) SamplePrep->Contamination Calibrate Calibrate Instrument SystemIssue->Calibrate Clean Clean MS System Calibrate->Clean

Caption: Troubleshooting logic for poor mass spectrometry signal.

References

Validation & Comparative

Validating FL104 Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of a hypothetical small molecule inhibitor, FL104, which is designed to target a specific cellular kinase.

Core Methodologies for Target Engagement Validation

Several powerful techniques have been developed to assess the direct interaction between a drug and its target in a cellular context.[1] The primary methods discussed in this guide are the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photoaffinity Labeling (PAL). Each method offers a unique approach to confirming and quantifying target engagement.

Comparison of Target Engagement Validation Methods

The following table summarizes and compares the key features of these prominent methods.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photoaffinity Labeling (PAL)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[1][2]Ligand binding protects the target protein from proteolytic degradation.[1]A photoreactive drug analog forms a covalent bond with the target upon UV irradiation.[1]
Cellular Context Can be performed in intact cells, cell lysates, and tissue samples.[2]Primarily used with cell lysates.Can be used in both cell lysates and intact cells.
Compound Requirement No modification of the compound is needed.No modification of the compound is needed.Requires chemical synthesis of a photoreactive and tagged analog.
Detection Method Western Blot, Mass Spectrometry (MS), ELISA.[2]Western Blot, Mass Spectrometry (MS).Western Blot, Mass Spectrometry (MS), Fluorescence Imaging.
Primary Output Thermal shift (ΔTm) indicating stabilization.Protease resistance, visualized as a protected protein band.Direct labeling of the target protein.
Advantages Label-free, applicable in physiological conditions.[2]Label-free, relatively simple protocol.Provides direct evidence of binding and can identify binding sites.
Limitations Not all proteins show a clear thermal shift; antibody availability for detection can be a constraint.[2]Requires careful optimization of protease concentration and digestion time.Synthesis of probes can be complex; UV cross-linking can damage cells.
Throughput Can be adapted for high-throughput screening (HTS).[1]Moderate throughput.Lower throughput, often used for target identification.[1]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to validate the engagement of this compound with its target kinase using CETSA.

1. Cell Treatment:

  • Treat intact cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.[3]

2. Heat Challenge:

  • Harvest the treated cells and resuspend them in a buffer containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[4]

3. Cell Lysis and Protein Quantification:

  • Lyse the cells to release their protein content.

  • Centrifuge the lysates at high speed to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.[1]

  • Collect the supernatant containing the soluble protein fraction.

4. Protein Detection and Analysis:

  • Quantify the amount of the target kinase remaining in the soluble fraction at each temperature point using Western blotting with a specific antibody against the target kinase.[4]

  • The binding of this compound to its target is expected to increase the thermal stability of the kinase, resulting in a shift of the melting curve to higher temperatures compared to the vehicle-treated control.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the concepts discussed, the following diagrams visualize the hypothetical signaling pathway affected by this compound and the experimental workflow for the CETSA protocol.

FL104_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activates This compound This compound This compound->TargetKinase Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway inhibited by this compound.

CETSA_Workflow cluster_protocol CETSA Experimental Workflow cluster_readout Expected Outcome A 1. Cell Treatment (this compound or Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated Proteins) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot Analysis (Quantify Target Protein) E->F G 7. Data Analysis (Generate Melting Curves) F->G Result Increased Thermal Stability of Target Protein with this compound G->Result

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

References

Comparative Analysis of Antitumor Activity in Cancer Cell Lines: A Template

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound designated "FL104" did not yield specific public data. This guide has been generated as a template using the well-characterized antineoplastic agent, Fludarabine , for illustrative purposes. Researchers can adapt this structure for their own comparative analyses.

Introduction

Fludarabine is a fluorinated purine nucleoside analog, a class of chemotherapy agents used in the treatment of hematological malignancies.[1] Its primary mechanism of action involves the disruption of DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] This guide provides a comparative analysis of Fludarabine's cytotoxic and apoptotic activity across a panel of representative cancer cell lines.

Mechanism of Action

Fludarabine is a prodrug that is intracellularly phosphorylated to its active metabolite, fludarabine triphosphate (F-ara-ATP).[1] F-ara-ATP acts as a competitive inhibitor of several key enzymes essential for DNA replication and repair, including DNA polymerase and ribonucleotide reductase.[1][3] Its incorporation into the DNA strand leads to the termination of DNA chain elongation.[3][4] This dual action of inhibiting DNA synthesis and promoting DNA strand breaks ultimately triggers programmed cell death (apoptosis).[1]

Fludarabine_Mechanism_of_Action cluster_cell Cancer Cell Fludarabine Fludarabine (F-ara-A) F_ara_ATP Fludarabine Triphosphate (F-ara-ATP) Fludarabine->F_ara_ATP Phosphorylation DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase F_ara_ATP->Ribonucleotide_Reductase Inhibits DNA_Synthesis DNA Synthesis F_ara_ATP->DNA_Synthesis Incorporation into DNA terminates chain elongation DNA_Polymerase->DNA_Synthesis Ribonucleotide_Reductase->DNA_Synthesis DNA_Damage DNA Strand Breaks Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of Fludarabine in cancer cells.

Comparative Efficacy Across Cancer Cell Lines

The cytotoxic effects of Fludarabine were evaluated across a panel of hematological and solid tumor cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of continuous exposure.

Cell LineCancer TypeIC50 (µM)
CCRF-CEMAcute Lymphoblastic Leukemia19.49[5]
RPMI 8226Multiple Myeloma1.54[6]
MM.1SMultiple Myeloma13.48[6]
HL-60Acute Promyelocytic Leukemia0.09[4]
KG-1Acute Myelogenous Leukemia0.15[4]
HCT-116Colon Carcinoma6.6[5]
MCF7Breast Adenocarcinoma0.13[4]

Induction of Apoptosis and Cell Cycle Arrest

Fludarabine's effect on apoptosis and cell cycle progression was assessed in the RPMI 8226 multiple myeloma cell line. Treatment with Fludarabine led to a significant increase in the apoptotic cell population and an accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S phase population.[6]

Experimental Workflow

The following diagram outlines the general workflow for the comparative analysis of a test compound in different cancer cell lines.

Experimental_Workflow start Start cell_culture Culture selected cancer cell lines start->cell_culture treatment Treat cells with varying concentrations of test compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle_assay ic50 Determine IC50 values viability_assay->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for compound comparison.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[7][8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Aspirate the media and add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard Annexin V and Propidium Iodide (PI) staining methods.[11][12][13][14]

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and suspension cells and wash with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is a standard procedure for cell cycle analysis using propidium iodide.[15][16][17][18]

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[16][17] Incubate for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[17]

  • PI Staining: Add propidium iodide solution (50 µg/mL) to the cell suspension.

  • Analysis: Analyze the stained cells by flow cytometry, collecting data from at least 10,000 single-cell events. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Identifying the Specific FL104 and Biomarker of Interest is Crucial for Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparison guide on the reproducibility of FL104's effect on a specific biomarker, it is imperative to first clarify the exact identity of "this compound" and the biomarker . Initial research reveals that "this compound" is an ambiguous term, potentially referring to at least three different investigational drugs:

  • DB104 (Liafensine): A triple reuptake inhibitor under investigation for treatment-resistant depression. Its clinical development involves the use of a pharmacogenomic biomarker, DGM4™, to predict patient response.[1]

  • PR-104: A hypoxia-activated DNA cross-linking agent being studied as a cancer therapy. Its mechanism involves selective action in hypoxic tumor environments.[2][3]

  • RPH-104: A treatment being investigated for Familial Mediterranean Fever.[4]

The biological context and, consequently, the relevant biomarkers for each of these compounds are vastly different. For instance, biomarkers for DB104 would likely be related to neurotransmitter systems or genetic markers of treatment response in depression, while biomarkers for PR-104 would be associated with tumor hypoxia and DNA damage in cancer.

To proceed with a meaningful analysis of reproducibility, please specify:

  • The full name or specific context of the "this compound" you are interested in (e.g., DB104/liafensine for depression, PR-104 for cancer, or another compound).

  • The specific biomarker whose response to the selected this compound you wish to be the focus of this guide.

Once this information is provided, a thorough investigation into the reproducibility of the specified this compound's effect on the indicated biomarker can be conducted. This will involve gathering data from preclinical and clinical studies, detailing experimental protocols, and comparing findings with alternative treatments that modulate the same biomarker.

The subsequent guide will then be structured to meet the core requirements of data presentation in tabular format, detailed experimental methodologies, and visualizations of relevant pathways and workflows using Graphviz (DOT language), as per the initial request.

References

A Comparative Guide: PR-104 and CRISPR-Mediated Gene Knockout in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, researchers and clinicians are continually seeking more precise and effective ways to target and eliminate malignant cells. Two powerful technologies, the hypoxia-activated prodrug PR-104 and the revolutionary gene-editing tool CRISPR-Cas9, offer distinct approaches to achieving this goal. This guide provides a comprehensive comparison of these two platforms, highlighting their mechanisms of action, experimental considerations, and potential therapeutic applications.

At a Glance: Key Differences

FeaturePR-104CRISPR Knockout
Mechanism of Action Hypoxia-activated DNA cross-linking agentPermanent gene disruption at the DNA level
Target DNA in hypoxic cellsSpecific gene sequence
Mode of Action Small molecule prodrugNuclease-based gene editing
Specificity Preferential activation in hypoxic tumor microenvironmentsHigh, determined by guide RNA sequence
Off-Target Effects Potential for systemic toxicity, bystander effectsOff-target DNA cleavage, genomic instability[1][2][3]
Therapeutic Window Dependent on tumor hypoxiaDependent on target gene's role in cancer
Delivery Systemic administrationViral or non-viral vectors

Mechanism of Action: A Tale of Two Strategies

PR-104: Exploiting the Tumor Microenvironment

PR-104 is a "pre-prodrug" that undergoes a multi-step activation process to become a potent DNA-damaging agent.[4][5] Its therapeutic efficacy hinges on the unique metabolic conditions found within many solid tumors: hypoxia (low oxygen).

Under normal oxygen conditions, PR-104A is reduced to its hydroxylamine metabolite (PR-104H) and then rapidly oxidized back to PR-104A, preventing the accumulation of the toxic agent. However, in the hypoxic environment of a tumor, PR-104A is reduced to cytotoxic metabolites, including the nitrogen mustard PR-104H, which then cross-links DNA, leading to cell cycle arrest and apoptosis.[4][5]

PR104_Activation_Pathway cluster_normoxia Normoxic Cell cluster_hypoxia Hypoxic Tumor Cell PR104A_N PR-104A PR104H_N PR-104H (Hydroxylamine) PR104A_N->PR104H_N Reduction PR104H_N->PR104A_N Rapid Oxidation Inactive_N Inactive Metabolites PR104H_N->Inactive_N PR104A_H PR-104A PR104H_H PR-104H (Hydroxylamine) PR104A_H->PR104H_H Reduction Cytotoxic_Metabolites Cytotoxic Metabolites PR104H_H->Cytotoxic_Metabolites Further Reduction DNA_Crosslinking DNA Cross-linking Cytotoxic_Metabolites->DNA_Crosslinking Apoptosis Apoptosis DNA_Crosslinking->Apoptosis PR104 PR-104 (Administered) PR104A_Systemic PR-104A (Systemic Circulation) PR104->PR104A_Systemic Phosphatase Activity PR104A_Systemic->PR104A_N PR104A_Systemic->PR104A_H

Figure 1. Activation pathway of PR-104 in normoxic versus hypoxic conditions.

CRISPR Knockout: Precision Gene Surgery

The CRISPR-Cas9 system offers a fundamentally different approach: direct and permanent disruption of a specific gene. This technology utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a precise location in the genome. The Cas9 enzyme then creates a double-strand break (DSB) in the DNA.[1] The cell's natural DNA repair mechanisms, often non-homologous end joining (NHEJ), attempt to fix this break but frequently introduce small insertions or deletions (indels). These indels can cause a frameshift mutation, leading to a non-functional protein, effectively "knocking out" the target gene.[1]

CRISPR_Knockout_Workflow cluster_delivery Delivery cluster_targeting Genomic Targeting cluster_repair Cellular Repair & Outcome Delivery Delivery of CRISPR-Cas9 System (e.g., Viral Vector, RNP) gRNA_Binding gRNA binds to target DNA sequence Delivery->gRNA_Binding Cas9_Cleavage Cas9 creates double-strand break (DSB) gRNA_Binding->Cas9_Cleavage NHEJ Non-Homologous End Joining (NHEJ) Cas9_Cleavage->NHEJ Indels Insertions/Deletions (Indels) NHEJ->Indels Frameshift Frameshift Mutation Indels->Frameshift Knockout Gene Knockout Frameshift->Knockout

Figure 2. Experimental workflow for CRISPR-mediated gene knockout.

Experimental Protocols

PR-104 In Vitro Hypoxia Assay

A standard method to evaluate the hypoxia-selective cytotoxicity of PR-104 involves comparing its effect on cancer cell lines under normoxic and hypoxic conditions.

  • Cell Culture: Plate cancer cells of interest in multi-well plates.

  • Hypoxia Induction: Place one set of plates in a hypoxic chamber (e.g., 0.1% O2, 5% CO2, balanced with N2) for a predetermined time (e.g., 4-6 hours) to allow for acclimatization. The other set remains in a standard normoxic incubator (e.g., 21% O2, 5% CO2).

  • Drug Treatment: Add varying concentrations of PR-104 to both normoxic and hypoxic plates.

  • Incubation: Incubate the cells for a defined period (e.g., 1-2 hours for drug exposure, followed by a drug-free recovery period of 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, resazurin, or CellTiter-Glo.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR) is determined by dividing the IC50 under normoxic conditions by the IC50 under hypoxic conditions. An HCR significantly greater than 1 indicates hypoxia-selective cytotoxicity.[4][5]

CRISPR-Cas9 Mediated Gene Knockout Protocol

This protocol outlines the general steps for generating a gene knockout in a cancer cell line.

  • gRNA Design and Synthesis: Design two to three gRNAs targeting a critical exon of the gene of interest using online design tools. Synthesize or purchase the gRNAs.

  • Vector Cloning (Optional): If using a plasmid-based system, clone the gRNA sequences into a Cas9-expressing vector.

  • Cell Transfection/Transduction:

    • Plasmid Transfection: Transfect the cancer cell line with the gRNA/Cas9 plasmid using lipid-based reagents or electroporation.

    • Lentiviral Transduction: Package the gRNA/Cas9 construct into lentiviral particles and transduce the target cells. This is often more efficient for hard-to-transfect cells.

    • Ribonucleoprotein (RNP) Delivery: Complex purified Cas9 protein with synthetic gRNA to form RNPs and deliver them to cells via electroporation. This method can reduce off-target effects as the components are transiently present.[6]

  • Selection (Optional): If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent to enrich for successfully transfected/transduced cells.

  • Validation of Knockout:

    • Genomic DNA Analysis: Isolate genomic DNA and perform PCR amplification of the target region followed by Sanger sequencing or a T7 endonuclease I (T7E1) assay to detect indels.

    • Western Blot: Lyse the cells and perform a Western blot to confirm the absence of the target protein.

    • Functional Assays: Conduct relevant functional assays to assess the phenotypic consequences of the gene knockout.

Quantitative Data Summary

Direct quantitative comparison between PR-104 and CRISPR knockout of a single target gene is not feasible as they operate on fundamentally different principles. However, we can summarize the expected quantitative outcomes for each technology.

Table 1: Expected Quantitative Outcomes for PR-104

ParameterTypical ValueAssay
Hypoxia Cytotoxicity Ratio (HCR)10 - 100-fold[4]Cell Viability Assay
In Vivo Tumor Growth DelaySignificant, model-dependentXenograft Studies
DNA Cross-linkingIncreased under hypoxiaComet Assay, γH2AX Staining[4][5]

Table 2: Expected Quantitative Outcomes for CRISPR Knockout

ParameterTypical ValueAssay
On-Target Editing Efficiency70 - 95%TIDE/ICE Analysis, NGS
Protein Knockout Efficiency>90%Western Blot, Flow Cytometry
Off-Target MutationsVariable, can be minimized[2][7]GUIDE-seq, CIRCLE-seq[2]

Conclusion: Choosing the Right Tool for the Job

The choice between PR-104 and CRISPR-mediated gene knockout depends entirely on the therapeutic strategy and the specific characteristics of the cancer being targeted.

PR-104 is an attractive option for:

  • Solid tumors with confirmed hypoxic regions.

  • A broader, non-gene-specific cytotoxic approach.

  • Combination therapies with agents that target aerobic cancer cells.

CRISPR knockout is ideal for:

  • Cancers driven by a specific, well-defined oncogene.

  • Developing highly targeted therapies with a clear genetic basis.

  • Research applications to understand the function of specific genes in cancer progression.

Both PR-104 and CRISPR represent powerful tools in the oncologist's arsenal. A thorough understanding of their distinct mechanisms and applications is crucial for the rational design of next-generation cancer therapies.

References

Orthogonal Methods to Validate the Mode of Action of FL104, a Novel Kinase X Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to validate the mode of action of FL104, a novel, potent, and selective inhibitor of Kinase X (KX). In drug discovery, relying on a single assay can be misleading. Orthogonal validation, which employs multiple, independent methods based on different principles, is crucial for building a robust body of evidence to confirm a compound's mechanism of action, target engagement, and cellular effects.

Here, we compare three key orthogonal methods: a direct biochemical assay, a target engagement assay in intact cells, and a cellular assay measuring downstream pathway modulation. We present hypothetical data for this compound against two control compounds: a known, less potent KX inhibitor (Control Compound A) and a structurally similar but inactive compound (Control Compound B).

Data Presentation: Comparative Analysis of this compound

The following table summarizes the quantitative data from the three orthogonal validation methods for this compound and control compounds.

Method Parameter Measured This compound Control Compound A Control Compound B
Biochemical Kinase Assay IC50 against purified Kinase X15 nM500 nM> 50 µM
Cellular Thermal Shift Assay (CETSA) Thermal Shift (ΔTm) at 10 µM+ 4.5°C+ 1.5°CNo Shift
Downstream Pathway Inhibition p-Substrate Y IC50 in cells45 nM1.5 µM> 50 µM

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase X Inhibition Assay (ADP-Glo™)

Principle: This assay quantifies the amount of ADP produced by the kinase reaction. Inhibition of Kinase X by a compound results in a lower ADP signal.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound, Control Compound A, and Control Compound B in 100% DMSO.

    • Dilute recombinant human Kinase X enzyme and a generic kinase substrate (e.g., myelin basic protein) in the appropriate kinase reaction buffer.

    • Prepare a solution of ATP at a concentration equal to its Km for Kinase X.

  • Assay Procedure:

    • In a 384-well plate, add 50 nL of each compound dilution.

    • Add 2.5 µL of the Kinase X enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Generate dose-response curves and calculate IC50 values using a four-parameter logistic fit.

Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (this compound) to its target protein (Kinase X) increases the protein's thermal stability. This stabilization can be measured by heating intact cells treated with the compound and quantifying the amount of soluble Kinase X remaining at different temperatures.

Methodology:

  • Cell Treatment:

    • Culture a cancer cell line known to express Kinase X to ~80% confluency.

    • Treat the cells with 10 µM of this compound, Control Compound A, Control Compound B, or a vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.

  • Protein Quantification (Western Blot):

    • Collect the supernatant from each sample.

    • Quantify the total protein concentration to ensure equal loading.

    • Analyze the amount of soluble Kinase X in each sample by Western blotting using a specific anti-Kinase X antibody. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble Kinase X as a function of temperature for each treatment condition.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each curve. The thermal shift (ΔTm) is the change in Tm in the presence of the compound compared to the vehicle control.

Downstream Pathway Inhibition (Western Blot for p-Substrate Y)

Principle: If this compound inhibits Kinase X in cells, the phosphorylation of its direct downstream substrate (Substrate Y) should decrease in a dose-dependent manner.

Methodology:

  • Cell Treatment:

    • Seed a relevant cancer cell line in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound, Control Compound A, and Control Compound B for 2 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Analysis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for the phosphorylated form of Substrate Y (p-Substrate Y) and for total Substrate Y. An antibody for a housekeeping protein (e.g., β-actin) should also be used.

  • Data Analysis:

    • Detect the primary antibodies with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities for p-Substrate Y and normalize them to the total Substrate Y and the loading control.

    • Plot the normalized p-Substrate Y levels against the compound concentration and calculate the cellular IC50 value.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

signaling_pathway cluster_0 Hypothetical Signaling Pathway Upstream_Signal Upstream Signal Kinase_X Kinase X Upstream_Signal->Kinase_X Activates Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylates Downstream_Effect Downstream Cellular Effect (e.g., Proliferation) Substrate_Y->Downstream_Effect This compound This compound This compound->Kinase_X Inhibits

Caption: Proposed mode of action of this compound in the Kinase X signaling pathway.

orthogonal_workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assays cluster_cetsa CETSA cluster_pathway Pathway Inhibition b1 Purified Kinase X b2 This compound Treatment b1->b2 b3 Measure Kinase Activity (ADP-Glo) b2->b3 b4 Result: IC50 b3->b4 c1 Intact Cells c2 This compound Treatment c1->c2 c3 Heat Treatment c2->c3 p1 Lysis c2->p1 c4 Measure Soluble Kinase X c3->c4 c5 Result: Thermal Shift (ΔTm) c4->c5 p2 Measure p-Substrate Y (Western Blot) p1->p2 p3 Result: Cellular IC50 p2->p3

Caption: Experimental workflow for the orthogonal validation of this compound.

logical_validation Evidence1 Evidence 1: This compound inhibits purified Kinase X (Biochemical Assay) Conclusion Conclusion: This compound's mode of action is the direct inhibition of Kinase X in cells. Evidence1->Conclusion Evidence2 Evidence 2: This compound binds to Kinase X in cells (CETSA) Evidence2->Conclusion Evidence3 Evidence 3: This compound blocks the KX pathway in cells (p-Substrate Y Inhibition) Evidence3->Conclusion

Caption: Logical relationship of the orthogonal validation approach.

On-Target Activity of PR-104: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Note: Searches for "FL104" did not yield information on a specific compound. However, extensive data exists for "PR-104," a hypoxia-activated prodrug with a similar designation. This guide assumes the query pertains to PR-104 and provides a comprehensive overview of its on-target activity.

PR-104 is a phosphate ester "pre-prodrug" that undergoes rapid in vivo conversion to its active form, PR-104A.[1][2][3] The on-target activity of PR-104 is primarily driven by the selective activation of PR-104A in hypoxic environments, a characteristic feature of solid tumors.[1][2][4] This targeted activation leads to the formation of potent DNA cross-linking agents, ultimately inducing cell death in cancer cells.

Mechanism of Action

The central mechanism of PR-104's on-target activity involves a two-step activation process of its active form, PR-104A:

  • Hypoxia-Selective Reduction: In low-oxygen conditions, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase, to form reactive metabolites.[5]

  • Formation of Cytotoxic Agents: These reactive intermediates, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites, are potent nitrogen mustards that induce inter- and intra-strand DNA cross-links.[6][7] This DNA damage triggers cell cycle arrest and apoptosis, leading to tumor cell death.

An alternative, hypoxia-independent activation pathway exists through the aldo-keto reductase 1C3 (AKR1C3) enzyme, which can also metabolize PR-104A to its cytotoxic forms.[3][5]

Signaling Pathway and Activation Workflow

The following diagrams illustrate the signaling pathway of PR-104 activation and a general workflow for its experimental evaluation.

PR104_Activation_Pathway cluster_in_vivo In Vivo cluster_tumor_microenvironment Tumor Microenvironment PR104 PR-104 (Pre-prodrug) PR104A PR-104A (Prodrug) PR104->PR104A Systemic Phosphatases CytotoxicMetabolites PR-104H & PR-104M (Cytotoxic Metabolites) PR104A->CytotoxicMetabolites Reduction Hypoxia Hypoxia (<1% O2) OneElectronReductases One-electron Reductases (e.g., POR) AKR1C3 AKR1C3 DNA_Crosslinking DNA Cross-linking CytotoxicMetabolites->DNA_Crosslinking CellDeath Apoptosis / Cell Death DNA_Crosslinking->CellDeath

Caption: Metabolic activation and cytotoxic mechanism of PR-104.

Experimental_Workflow start Start cell_culture 1. Cell Line Selection & Culture start->cell_culture treatment 2. Treatment with PR-104A (Aerobic vs. Hypoxic) cell_culture->treatment cytotoxicity_assay 3. Cytotoxicity Assessment (e.g., MTT, Clonogenic Assay) treatment->cytotoxicity_assay data_analysis 4. Data Analysis (IC50, HCR) cytotoxicity_assay->data_analysis in_vivo_model 5. In Vivo Xenograft Model data_analysis->in_vivo_model treatment_in_vivo 6. PR-104 Administration in_vivo_model->treatment_in_vivo tumor_measurement 7. Tumor Growth Measurement treatment_in_vivo->tumor_measurement efficacy_assessment 8. Efficacy Assessment (Tumor Growth Delay) tumor_measurement->efficacy_assessment end End efficacy_assessment->end

Caption: General experimental workflow for evaluating PR-104 activity.

Comparative Performance Data

The following tables summarize the in vitro cytotoxicity of PR-104A and its active metabolite, PR-104H, in various human cancer cell lines under aerobic and hypoxic conditions. The Hypoxia Cytotoxicity Ratio (HCR) indicates the selectivity of the compound for hypoxic cells.

Table 1: In Vitro Cytotoxicity of PR-104A

Cell LineTumor TypeIC50 (µM) - AerobicIC50 (µM) - HypoxicHCR (Aerobic/Hypoxic)
SiHaCervical>1001.5>67
HT29Colon851.271
H460Lung500.5100
Panc-1Pancreatic1202.548
22RV1Prostate601.060

Data compiled from preclinical studies.[1][2]

Table 2: In Vitro Cytotoxicity of PR-104H (Active Metabolite)

Cell LineTumor TypeIC50 (µM) - Aerobic
SiHaCervical0.2
HT29Colon0.15
H460Lung0.08

Data represents the high potency of the activated form of the drug.

Experimental Protocols

In Vitro Cytotoxicity Assay (Clonogenic Assay)

This protocol is designed to assess the cytotoxic effects of PR-104A on cancer cells under both aerobic and hypoxic conditions.

1. Cell Culture and Plating:

  • Culture human tumor cell lines (e.g., SiHa, HT29) in appropriate media.

  • Harvest exponentially growing cells and plate a known number of cells into 6-well plates.

2. Drug Treatment:

  • Prepare a stock solution of PR-104A in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the desired concentrations in cell culture medium.

  • For hypoxic conditions, pre-equilibrate the drug-containing medium in a hypoxic chamber (<0.1% O2) for at least 4 hours.

  • Replace the medium in the wells with the drug-containing medium.

3. Incubation:

  • Incubate one set of plates under standard aerobic conditions (21% O2, 5% CO2) and another set in a hypoxic chamber for a specified duration (e.g., 2-4 hours).

4. Post-Treatment:

  • After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.

  • Incubate the plates for 7-14 days to allow for colony formation.

5. Colony Staining and Counting:

  • Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Count the number of colonies containing at least 50 cells.

6. Data Analysis:

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

  • Determine the IC50 values (the concentration of drug that inhibits cell survival by 50%) for both aerobic and hypoxic conditions.

  • Calculate the Hypoxia Cytotoxicity Ratio (HCR) by dividing the aerobic IC50 by the hypoxic IC50.

In Vivo Tumor Xenograft Study

This protocol outlines the evaluation of PR-104's antitumor activity in a mouse xenograft model.

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., nude or SCID).

  • Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^6 HT29 cells) into the flank of each mouse.

2. Tumor Growth and Randomization:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Drug Administration:

  • Reconstitute PR-104 in a sterile vehicle (e.g., saline).

  • Administer PR-104 to the treatment group via an appropriate route (e.g., intravenous or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle only.

4. Tumor Growth Monitoring and Efficacy Assessment:

  • Continue to measure tumor volumes throughout the study.

  • The primary efficacy endpoint is often tumor growth delay, defined as the time it takes for tumors in the treated group to reach a certain size compared to the control group.

5. Toxicity Assessment:

  • Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.

6. Data Analysis:

  • Plot mean tumor growth curves for each group.

  • Statistically analyze the differences in tumor growth delay between the treatment and control groups.

References

Benchmarking Novel Kinase Inhibitors Against First-Generation FLT3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of information: Publicly available data and research on a specific inhibitor designated "FL104" could not be located. Therefore, this guide provides a comprehensive framework for benchmarking a novel FLT3 inhibitor against well-characterized first-generation FMS-like tyrosine kinase 3 (FLT3) inhibitors. The methodologies and data presented for the first-generation inhibitors can serve as a template for evaluating novel compounds like this compound.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][3][4][5][6] This has led to the development of FLT3 inhibitors as a targeted therapy for FLT3-mutated AML.[3][5][7]

First-generation FLT3 inhibitors were initially developed as multi-kinase inhibitors and were later identified to have activity against FLT3.[8][9] While they have shown clinical activity, they are often limited by a lack of specificity, leading to off-target effects and toxicities.[1][7][10]

This guide provides a comparative overview of key first-generation FLT3 inhibitors, presenting their characteristics, and outlining experimental protocols for benchmarking novel inhibitors against them.

Quantitative Comparison of First-Generation FLT3 Inhibitors

The following table summarizes the key characteristics of prominent first-generation FLT3 inhibitors based on available clinical and preclinical data.

InhibitorTypeTarget MutationsOther Key TargetsNotable Adverse Events
Midostaurin Type IITD and TKDKIT, PDGFR, VEGFR2, SRCNausea, vomiting, diarrhea, fatigue, bleeding[9]
Sunitinib Type IITD and TKDc-KIT, VEGFR2, PDGFR, RETFatigue, anorexia, diarrhea, nausea, mucositis[9]
Sorafenib Type IIITDRAF/MEK/ERK, VEGFR1/2/3, BRAF, c-KIT, PDGFRHand-foot syndrome, diarrhea, rash, fatigue[9][11]
Lestaurtinib Type IITD and TKDJAK2Development discontinued in AML due to negative trial results[9][10]
Tandutinib Type IITD and TKDKIT, PDGFRDevelopment discontinued in AML due to negative trial results[10]

Experimental Protocols

To objectively compare a novel inhibitor like this compound against first-generation agents, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test inhibitor against wild-type and mutated FLT3 kinase activity.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human FLT3 (wild-type, ITD, and TKD mutants) and a suitable peptide substrate are prepared in kinase reaction buffer.

  • Inhibitor Preparation: The test inhibitor (e.g., this compound) and reference first-generation inhibitors are serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of the inhibitors in a 96- or 384-well plate format.

  • Detection: The amount of phosphorylated substrate is quantified using a method such as time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of the inhibitor on AML cell lines harboring FLT3 mutations.

Methodology:

  • Cell Culture: AML cell lines with endogenous FLT3-ITD (e.g., MV4-11) or FLT3-TKD mutations are cultured under standard conditions.

  • Inhibitor Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test and reference inhibitors for a specified period (e.g., 72 hours).

  • Proliferation Measurement: Cell viability and proliferation are assessed using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.

  • Data Analysis: The percentage of viable cells is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of the inhibitor in a preclinical animal model of FLT3-mutated AML.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously inoculated with FLT3-mutated AML cells.

  • Treatment Administration: Once tumors are established or leukemia is engrafted, mice are randomized into treatment groups and receive the test inhibitor, a reference inhibitor, or a vehicle control via an appropriate route of administration (e.g., oral gavage).

  • Efficacy Assessment: Tumor volume is measured regularly for subcutaneous models. For disseminated leukemia models, disease progression is monitored by bioluminescence imaging or flow cytometry of peripheral blood or bone marrow. Animal survival is also a key endpoint.

  • Pharmacokinetic and Pharmacodynamic Analysis: Blood samples can be collected to determine the drug's pharmacokinetic profile. Tumor or bone marrow samples can be analyzed for target engagement (e.g., inhibition of FLT3 phosphorylation).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating a novel FLT3 inhibitor.

FLT3_Signaling_Pathway FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FL FLT3 Ligand (FL) FL->FLT3 STAT5 STAT5 Dimerization->STAT5 RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation FLT3_Inhibitor FLT3 Inhibitor (e.g., this compound) FLT3_Inhibitor->Dimerization Inhibition

Caption: Simplified FLT3 signaling pathway and point of inhibition.

Experimental_Workflow Start Start: Novel Inhibitor (this compound) In_Vitro_Kinase In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Kinase Cell_Proliferation Cell-Based Proliferation Assay (GI50 in AML Cell Lines) In_Vitro_Kinase->Cell_Proliferation In_Vivo_Xenograft In Vivo Xenograft Model (Efficacy & Survival) Cell_Proliferation->In_Vivo_Xenograft PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Xenograft->PK_PD Data_Analysis Comparative Data Analysis vs. First-Gen Inhibitors PK_PD->Data_Analysis Conclusion Conclusion: Benchmarking Profile Data_Analysis->Conclusion

Caption: Workflow for benchmarking a novel FLT3 inhibitor.

References

A Comparative Guide to the Preclinical Activity of PR-104, a Hypoxia-Activated Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the preclinical activity of PR-104, a novel hypoxia-activated prodrug, with other alternative agents. The information is intended for researchers, scientists, and professionals involved in drug development. We will delve into its mechanism of action, present comparative data on its efficacy, and outline the experimental protocols for its validation.

Mechanism of Action of PR-104

PR-104 is a phosphate ester "pre-prodrug" that undergoes rapid conversion in vivo to its active form, PR-104A. The cytotoxic activity of PR-104A is significantly enhanced under hypoxic conditions, a state often found in solid tumors. In this low-oxygen environment, PR-104A is reduced to its hydroxylamine metabolite, PR-104H. This metabolite is a potent DNA cross-linking agent, inducing DNA damage and subsequent cell death selectively in hypoxic tumor cells.[1][2] Furthermore, PR-104H can react with chloride ions to form lipophilic cytotoxic metabolites that can diffuse into adjacent cells, creating a "bystander effect" that enhances the anti-tumor activity.[1][2]

PR-104 Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PR-104 PR-104 PR-104A PR-104A PR-104->PR-104A Metabolism PR-104H PR-104H PR-104A->PR-104H Hypoxic Reduction DNA_Crosslinking DNA Cross-linking PR-104H->DNA_Crosslinking Bystander_Effect Bystander Effect (Lipophilic Metabolites) PR-104H->Bystander_Effect Cell_Death Cell Death DNA_Crosslinking->Cell_Death

PR-104 activation and mechanism of action.

Comparative Efficacy of PR-104

The preclinical efficacy of PR-104 has been evaluated in various human tumor cell lines and xenograft models, often in comparison to other anti-cancer agents.

CompoundCell LineAssayMetricResultReference
PR-104A SiHaCytotoxicityHypoxic Cytotoxicity Ratio (IC50 aerobic / IC50 hypoxic)10-100 fold increase in cytotoxicity under hypoxia[1][2]
PR-104 HT29, SiHa, H460 XenograftsTumor Cell KillClonogenic AssayGreater killing of hypoxic and aerobic cells compared to tirapazamine at equivalent host toxicity[1][2]
PR-104 Panc-01 XenograftCombination TherapyTumor Growth DelayGreater than additive anti-tumor activity with gemcitabine[1][2]
PR-104 22RV1 XenograftCombination TherapyTumor Growth DelayGreater than additive anti-tumor activity with docetaxel[1][2]
Tirapazamine HT29, SiHa, H460 XenograftsTumor Cell KillClonogenic AssayLess effective than PR-104 at equivalent host toxicity[1][2]

Experimental Protocols for Cross-Laboratory Validation

Consistent and reproducible methodologies are crucial for validating the activity of PR-104 across different laboratories. Below are detailed protocols for key experiments.

In Vitro Hypoxic Cytotoxicity Assay

  • Cell Culture: Human tumor cell lines (e.g., SiHa, HT29, H460) are cultured in appropriate media and conditions.

  • Hypoxic Conditions: Cells are placed in a hypoxic chamber with a controlled gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂).

  • Drug Exposure: Cells are treated with a range of concentrations of PR-104A under both aerobic and hypoxic conditions for a specified duration (e.g., 4 hours).

  • Viability Assessment: Cell viability is determined using a standard assay such as the MTT or Sulforhodamine B (SRB) assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both aerobic and hypoxic conditions. The hypoxic cytotoxicity ratio (HCR) is then determined (IC50 aerobic / IC50 hypoxic).

In Vitro Hypoxic Cytotoxicity Workflow Cell_Culture 1. Culture Tumor Cell Lines Plate_Cells 2. Plate Cells Cell_Culture->Plate_Cells Hypoxic_Setup 3. Incubate in Hypoxic Chamber Plate_Cells->Hypoxic_Setup Aerobic_Setup 3. Incubate in Aerobic Conditions Plate_Cells->Aerobic_Setup Drug_Treatment_Hypoxic 4. Treat with PR-104A Hypoxic_Setup->Drug_Treatment_Hypoxic Drug_Treatment_Aerobic 4. Treat with PR-104A Aerobic_Setup->Drug_Treatment_Aerobic Viability_Assay 5. Assess Cell Viability (e.g., MTT Assay) Drug_Treatment_Hypoxic->Viability_Assay Drug_Treatment_Aerobic->Viability_Assay Data_Analysis 6. Calculate IC50 and Hypoxic Cytotoxicity Ratio Viability_Assay->Data_Analysis

Workflow for in vitro hypoxic cytotoxicity assay.

In Vivo Xenograft Studies

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human tumor cells are subcutaneously injected into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are treated with PR-104, a comparator drug, or vehicle control, often in combination with radiotherapy or other chemotherapeutic agents.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Endpoints: Efficacy is assessed by tumor growth delay, clonogenic survival of excised tumor cells, or other relevant endpoints.

  • Toxicity Assessment: Host toxicity is monitored by measuring body weight and observing general animal health.

Performance Comparison Logic Objective Objective: Evaluate Anti-Tumor Efficacy of Hypoxia-Activated Prodrugs PR104 PR-104 Objective->PR104 Alternatives Alternative Agents (e.g., Tirapazamine) Objective->Alternatives In_Vitro In Vitro Assays (Hypoxic Cytotoxicity) PR104->In_Vitro In_Vivo In Vivo Xenograft Models PR104->In_Vivo Alternatives->In_Vitro Alternatives->In_Vivo Comparison Compare Efficacy and Toxicity In_Vitro->Comparison In_Vivo->Comparison Conclusion Determine Superior Agent/Combination Comparison->Conclusion

Logical flow for comparing PR-104 with alternatives.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of FL104

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a detailed protocol for the proper disposal of FL104, a laboratory chemical identified by CAS number 885672-81-1 and the chemical name N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-4-phenylbenzamide.

Important Note: While this guide provides essential information, it is not a substitute for a substance-specific Safety Data Sheet (SDS). Users must consult the SDS provided by their supplier for complete safety and disposal information and adhere to all local, state, and federal regulations. The initial search for "this compound" revealed multiple products with this identifier, including a solvent degreaser and a flux agent. Accurate identification via the CAS number is crucial to ensure proper safety and disposal procedures are followed.

I. Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is the first step in its safe management. The following table summarizes key data for this compound (CAS 885672-81-1).

PropertyValue
Chemical Name N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-4-phenylbenzamide
CAS Number 885672-81-1
Molecular Formula C24H25ClN2O
Appearance Solid
Solubility Soluble in DMSO. Insoluble in water.[1]
Stability Stable under normal laboratory conditions.[1]

II. Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of a specific, publicly available Safety Data Sheet (SDS) detailing the hazards of this compound, a conservative approach must be taken, treating the compound as potentially hazardous. Based on its chemical structure (a chlorinated aromatic benzamide derivative), potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.

Personal Protective Equipment (PPE) to be worn when handling this compound:

  • Gloves: Nitrile gloves are recommended. Always inspect gloves prior to use and use proper glove removal technique.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably a fume hood.

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound.

Step 1: Waste Characterization and Segregation

  • Do not dispose of this compound down the drain or in the regular trash. [2] It must be managed as chemical waste.

  • Solid Waste: Collect waste this compound solid, along with any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: If this compound is in a solvent, it should be collected in a separate, compatible liquid waste container. Given its chlorinated nature, it should be segregated into a "chlorinated organic waste" stream.[3] Do not mix with non-chlorinated waste.[3]

Step 2: Containerization and Labeling

  • Use a container that is in good condition, compatible with the chemical (e.g., high-density polyethylene for solids), and has a secure, tight-fitting lid.[1]

  • Label the container clearly with "Hazardous Waste," the full chemical name "N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-4-phenylbenzamide," the CAS number "885672-81-1," and an indication of the hazards (e.g., "Caution: Potentially Hazardous Chemical").

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The SAA should be at or near the point of waste generation.[4]

  • Ensure the container remains closed at all times, except when adding waste.[2]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]

  • Provide them with all necessary information about the waste stream.

Step 5: Spill and Decontamination Procedures

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent and then soap and water. Collect all decontamination materials as hazardous waste.

  • Report all spills to your laboratory supervisor and EHS department.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

FL104_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe waste_generated Waste Generated ppe->waste_generated waste_type Solid or Liquid Waste? waste_generated->waste_type solid_waste Solid Waste: - Unused this compound - Contaminated items (gloves, paper towels) waste_type->solid_waste Solid liquid_waste Liquid Waste: - this compound in solvent waste_type->liquid_waste Liquid solid_container Place in labeled 'Solid Chlorinated Organic Waste' container solid_waste->solid_container liquid_container Place in labeled 'Liquid Chlorinated Organic Waste' container liquid_waste->liquid_container store_saa Store sealed container in Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_saa->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for FL-104 Solvent Degreaser

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of FL-104, a solvent degreaser. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling FL-104, it is crucial to use the appropriate personal protective equipment to prevent exposure and ensure safety. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety glassesShould be worn to protect against splashes.
Skin Protective glovesNitrile gloves are recommended. For potentially heavy exposure, chemical protective gloves (e.g., PVC) should be worn.[1]
Body Protective clothingOveralls or other protective clothing should be worn when there is a risk of exposure.[2]
Respiratory NIOSH approved respiratorRequired if airborne concentrations exceed exposure limits or if working in a poorly ventilated area.[1]

Operational Plan: Safe Handling and Use

Adherence to proper handling procedures is critical to minimize risks associated with FL-104.

Ventilation: Always use FL-104 in a well-ventilated area.[1][2] Provide exhaust ventilation or other engineering controls to keep airborne concentrations of vapors below their respective occupational exposure limits.[1]

Handling Procedures:

  • Avoid all personal contact, including inhalation of vapors or spray mists.[1][2]

  • Wear the protective clothing and equipment outlined in the PPE table.[2]

  • Do not eat, drink, or smoke when handling the product.[2]

  • Keep the container in a cool, well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Store below 120°F (49°C).[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

  • Use only non-sparking tools.[3]

First Aid Measures:

  • If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[3]

  • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.[3]

  • If in eyes: Flush eyes with cool, clean, low-pressure water for at least 15 minutes. Hold eyelids apart to ensure complete irrigation. Seek medical attention immediately.[1]

  • If inhaled: Move the victim to fresh air. If not breathing, begin rescue breathing. If breathing is difficult, seek medical attention immediately.[1]

Disposal Plan

Proper disposal of FL-104 and its containers is essential to protect the environment and comply with regulations.

  • Product Disposal: If the product becomes contaminated and unusable, the resulting mixture may be classified as hazardous waste.[1] Dispose of the material at a licensed waste disposal site. Do not allow the material to enter drains or water courses.[2]

  • Container Disposal: Pressurized containers should not be pierced or burned, even after use.[2] If safe, damaged cans should be placed in a container outdoors, away from all ignition sources, until the pressure has dissipated.[2] Undamaged cans should be gathered and stowed safely.[2] Collect residues and seal them in labeled drums for disposal.[2]

Experimental Workflow: Handling FL-104

The following diagram illustrates the standard workflow for safely handling FL-104 in a laboratory setting.

FL104_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Ensure proper ventilation Ensure proper ventilation Don Personal Protective Equipment (PPE) Don Personal Protective Equipment (PPE) Ensure proper ventilation->Don Personal Protective Equipment (PPE) Inspect FL-104 container for damage Inspect FL-104 container for damage Don Personal Protective Equipment (PPE)->Inspect FL-104 container for damage Dispense FL-104 Dispense FL-104 Inspect FL-104 container for damage->Dispense FL-104 Perform experimental task Perform experimental task Dispense FL-104->Perform experimental task Securely close container after use Securely close container after use Perform experimental task->Securely close container after use Decontaminate work area Decontaminate work area Securely close container after use->Decontaminate work area Properly dispose of waste Properly dispose of waste Decontaminate work area->Properly dispose of waste Remove and inspect PPE for contamination Remove and inspect PPE for contamination Properly dispose of waste->Remove and inspect PPE for contamination Wash hands thoroughly Wash hands thoroughly Remove and inspect PPE for contamination->Wash hands thoroughly

FL-104 Safe Handling Workflow

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。